molecular formula C13H18O3 B1270981 4-Butoxy-3-ethoxybenzaldehyde CAS No. 93567-90-9

4-Butoxy-3-ethoxybenzaldehyde

Cat. No.: B1270981
CAS No.: 93567-90-9
M. Wt: 222.28 g/mol
InChI Key: GVCSYUPPGUVAPK-UHFFFAOYSA-N
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Description

4-Butoxy-3-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCSYUPPGUVAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364490
Record name 4-butoxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93567-90-9
Record name 4-butoxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Butoxy-3-ethoxybenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 4-Butoxy-3-ethoxybenzaldehyde for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data and methodologies based on analogous compounds and established organic chemistry principles.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group, a butoxy group at the C4 position, and an ethoxy group at the C3 position.

Chemical Structure:

Molecular Formula: C13H18O3[1]

Molecular Weight: 222.29 g/mol [1]

CAS Number: 93567-90-9[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight 222.29 g/mol [1]
Molecular Formula C13H18O3[1]
CAS Number 93567-90-9[1]
Predicted XlogP 3.2[2]
Predicted Boiling Point ~300-320 °CInferred from analogs
Predicted Melting Point Not available-
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from analogs
Solubility Expected to be soluble in organic solvents like ethanol, ether, and acetone; poorly soluble in waterInferred from analogs
Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not currently published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds like 4-ethoxy-3-methoxybenzaldehyde and 4-butoxybenzaldehyde.[3][4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde proton (-CHO): A singlet peak around δ 9.8-10.0 ppm.

  • Aromatic protons: Three peaks in the aromatic region (δ 6.8-7.8 ppm), likely exhibiting a complex splitting pattern due to the substitution.

  • Butoxy group (-OCH2CH2CH2CH3): A triplet for the -OCH2- protons around δ 4.0-4.2 ppm, a multiplet for the next -CH2- protons, another multiplet for the subsequent -CH2-, and a triplet for the terminal -CH3 protons.

  • Ethoxy group (-OCH2CH3): A quartet for the -OCH2- protons around δ 4.1-4.3 ppm and a triplet for the -CH3 protons around δ 1.4-1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl carbon (-CHO): A peak around δ 190-192 ppm.

  • Aromatic carbons: Six distinct peaks in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing at lower field.

  • Butoxy and Ethoxy carbons: Peaks corresponding to the aliphatic carbons of the ether groups in the δ 15-70 ppm range.

IR (Infrared) Spectroscopy:

  • C=O stretch (aldehyde): A strong, characteristic absorption band around 1680-1700 cm⁻¹.[7]

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[7]

  • C-O stretch (ethers): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M+): A peak at m/z = 222.

  • Fragmentation Pattern: Expect fragmentation corresponding to the loss of the aldehyde group, butoxy group, and ethoxy group, leading to characteristic fragment ions. Predicted collision cross-section data for various adducts is available.[2]

Experimental Protocols

As specific synthesis protocols for this compound are not detailed in the literature, a plausible synthetic route based on the well-established Williamson ether synthesis is proposed below.[8][9][10] This method is widely used for preparing ethers from an organohalide and an alkoxide.[10]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 3,4-dihydroxybenzaldehyde.

Step 1: Mono-ethoxylation of 3,4-dihydroxybenzaldehyde to form 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

This step involves the selective ethylation of one of the hydroxyl groups.

Step 2: Butylation of 3-ethoxy-4-hydroxybenzaldehyde to yield this compound.

This is a standard Williamson ether synthesis.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis Workflow A 3,4-Dihydroxybenzaldehyde B Selective Ethylation (e.g., Diethyl sulfate, base) A->B C 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) B->C D Deprotonation (e.g., NaH, K2CO3) C->D E Alkoxide formation D->E F Reaction with 1-Bromobutane E->F Williamson Ether Synthesis G This compound F->G H Purification (e.g., Column Chromatography) G->H I Pure Product H->I

Caption: A proposed workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

Characterization Protocol

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Characterization Workflow Diagram:

G cluster_characterization Characterization Workflow A Synthesized Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Purity Assessment (e.g., HPLC, GC-MS) A->F G Structural Confirmation B->G C->G D->G E->G H Purity > 95% F->H G cluster_pathway Potential Modulation of MAPK Pathway A Inflammatory Stimulus (e.g., LPS) B TLR4 A->B C MAPKKK (e.g., TAK1) B->C D MAPKK (e.g., MKK3/6, MKK4/7) C->D E MAPK (p38, JNK, ERK) D->E F Transcription Factors (e.g., AP-1, NF-κB) E->F G Pro-inflammatory Cytokine Production F->G H This compound (Hypothesized) H->E Inhibition

References

Spectroscopic Profiling of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Butoxy-3-ethoxybenzaldehyde (C₁₃H₁₈O₃). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on predicted data and established knowledge of spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from analysis of structurally similar compounds and computational models.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HAr-CH O
~7.42dd1HAr-H (ortho to CHO)
~7.39d1HAr-H (ortho to O-Bu)
~6.95d1HAr-H (ortho to O-Et)
~4.15q2HO-CH ₂-CH₃ (ethoxy)
~4.05t2HO-CH ₂-(CH₂)₂-CH₃ (butoxy)
~1.85m2HO-CH₂-CH ₂-CH₂-CH₃ (butoxy)
~1.50m2HO-(CH₂)₂-CH ₂-CH₃ (butoxy)
~1.48t3HO-CH₂-CH ₃ (ethoxy)
~0.98t3HO-(CH₂)₃-CH ₃ (butoxy)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~191.0C HO
~155.0Ar-C -O (ethoxy)
~150.0Ar-C -O (butoxy)
~130.0Ar-C -CHO
~126.5Ar-C H (ortho to CHO)
~112.0Ar-C H (ortho to O-Et)
~111.5Ar-C H (ortho to O-Bu)
~69.0C H₂-O (butoxy)
~64.5C H₂-O (ethoxy)
~31.0O-CH₂-C H₂-CH₂-CH₃ (butoxy)
~19.2O-(CH₂)₂-C H₂-CH₃ (butoxy)
~14.7O-CH₂-C H₃ (ethoxy)
~13.8O-(CH₂)₃-C H₃ (butoxy)

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2960-2850StrongC-H stretch (alkane)
~2830, ~2730MediumC-H stretch (aldehyde)
~1685StrongC=O stretch (aromatic aldehyde)
~1590, ~1510MediumC=C stretch (aromatic)
~1260StrongC-O stretch (aryl ether)
~1140StrongC-O stretch (alkyl ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIonNotes
222.13[M]⁺Molecular Ion
193.10[M-C₂H₅]⁺Loss of ethyl group
165.07[M-C₄H₉]⁺Loss of butyl group
151.04[M-C₄H₉O]⁺Loss of butoxy group
123.04[M-C₄H₉O-CO]⁺Subsequent loss of CO

Note: Predicted data is for guidance and may vary from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the compound into a GC system coupled to a mass spectrometer.

    • Direct Infusion: Infuse a dilute solution of the compound directly into the ion source.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structural Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

Synthesis and Characterization of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Butoxy-3-ethoxybenzaldehyde (CAS No. 93567-90-9). This document details a representative experimental protocol for its synthesis via Williamson ether synthesis, alongside predicted and known physical and spectroscopic properties of the target compound and its precursors. The information is structured to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Compound Overview

This compound is an aromatic aldehyde featuring both a butoxy and an ethoxy group on the benzene ring. Its structure lends itself to further functionalization, making it a potentially valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 93567-90-9[Cymit Quimica][1]
Molecular Formula C₁₃H₁₈O₃[Matrix Scientific][2]
Molecular Weight 222.28 g/mol [Santa Cruz Biotechnology][3]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred from analogous compounds
Boiling Point Predicted: > 250 °CInferred from analogous compounds
Melting Point Not available

Synthesis Pathway

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane.

Synthesis_Pathway Synthesis of this compound 3-ethoxy-4-hydroxybenzaldehyde 3-Ethoxy-4-hydroxybenzaldehyde Phenoxide_Intermediate Phenoxide Intermediate 3-ethoxy-4-hydroxybenzaldehyde->Phenoxide_Intermediate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide_Intermediate Product This compound Phenoxide_Intermediate->Product Nucleophilic Attack (Sₙ2) 1-bromobutane 1-Bromobutane 1-bromobutane->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Phenoxide_Intermediate Solvent->Product

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following protocol is a detailed, representative method for the synthesis of this compound based on standard Williamson ether synthesis procedures for analogous compounds.

Materials and Reagents

Table 2: Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
3-Ethoxy-4-hydroxybenzaldehyde C₉H₁₀O₃166.1776-79285Irritant
1-Bromobutane C₄H₉Br137.02-112101-104Flammable, Irritant
Potassium Carbonate (K₂CO₃) K₂CO₃138.21891N/AIrritant
N,N-Dimethylformamide (DMF) C₃H₇NO73.09-61153Reproductive Toxicity, Irritant
Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq, e.g., 10.0 g, 60.2 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq, e.g., 12.5 g, 90.3 mmol) to the flask. Add anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of the starting aldehyde, e.g., 100 mL).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide. Add 1-bromobutane (1.2 eq, e.g., 7.8 mL, 72.2 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Experimental_Workflow Experimental Workflow for Synthesis A 1. Reaction Setup: 3-ethoxy-4-hydroxybenzaldehyde, K₂CO₃, DMF B 2. Addition of 1-Bromobutane A->B C 3. Heating and Reflux (80-90 °C, 12-16 h) B->C D 4. Workup: Quench with water C->D E 5. Extraction: Diethyl ether or Ethyl acetate D->E F 6. Washing: Water and Brine E->F G 7. Drying and Concentration: MgSO₄, Rotary Evaporation F->G H 8. Purification: Column Chromatography G->H I Pure this compound H->I

Caption: A typical workflow for the synthesis and purification of this compound.

Characterization

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals/Features
¹H NMR (CDCl₃, 400 MHz)δ ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~4.0 (t, 2H, -OCH₂(CH₂)₂CH₃), ~1.8 (m, 2H, -OCH₂CH₂CH₂CH₃), ~1.5 (m, 2H, -OCH₂CH₂CH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~1.0 (t, 3H, -O(CH₂)₃CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~191 (-CHO), ~155 (C-OR), ~150 (C-OR), ~130 (Ar-C), ~126 (Ar-CH), ~112 (Ar-CH), ~111 (Ar-CH), ~69 (-OCH₂-), ~64 (-OCH₂-), ~31 (-CH₂-), ~19 (-CH₂-), ~15 (-CH₃), ~14 (-CH₃)
IR (Infrared Spectroscopy) (cm⁻¹)~2960-2850 (C-H aliphatic stretch), ~1685 (C=O aldehyde stretch), ~1590, ~1510 (C=C aromatic stretch), ~1260, ~1140 (C-O ether stretch)
Mass Spectrometry (MS) m/z (EI+): 222 (M⁺), fragments corresponding to loss of butyl, butoxy, ethyl, ethoxy, and CHO groups.

Logical Relationship for Spectral Interpretation

Spectral_Interpretation Logic for Spectral Interpretation cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signatures Structure This compound Aldehyde Aldehyde Group (-CHO) Structure->Aldehyde Aromatic Trisubstituted Aromatic Ring Structure->Aromatic Butoxy Butoxy Group (-O(CH₂)₃CH₃) Structure->Butoxy Ethoxy Ethoxy Group (-OCH₂CH₃) Structure->Ethoxy MS_Fragments MS: Molecular ion at m/z 222 and characteristic fragments Structure->MS_Fragments NMR_Aldehyde ¹H NMR: Singlet ~9.8 ppm ¹³C NMR: ~191 ppm Aldehyde->NMR_Aldehyde IR_Aldehyde IR: Strong C=O stretch ~1685 cm⁻¹ Aldehyde->IR_Aldehyde NMR_Aromatic ¹H NMR: Signals in ~6.9-7.4 ppm region Aromatic->NMR_Aromatic NMR_Butoxy ¹H NMR: Triplet, Multiplets for butyl chain Butoxy->NMR_Butoxy NMR_Ethoxy ¹H NMR: Quartet and Triplet for ethyl group Ethoxy->NMR_Ethoxy

Caption: Correlation between structural features and expected spectroscopic signals.

Safety and Handling

3-Ethoxy-4-hydroxybenzaldehyde: This compound is an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

1-Bromobutane: This substance is a flammable liquid and an irritant.[4] It should be handled in a well-ventilated fume hood, away from ignition sources.

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant. It should be handled with care in a fume hood, and appropriate gloves should be worn to prevent skin contact.

Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

The final product, This compound , is expected to be an irritant. Standard laboratory safety procedures should be followed during its handling and purification. All waste materials should be disposed of in accordance with local regulations.

Conclusion

This technical guide outlines a robust and representative method for the synthesis of this compound using the Williamson ether synthesis. While experimental characterization data for the final product is not widely available, the provided predicted data, based on analogous compounds, offers a reliable starting point for its identification. The detailed protocol and safety information will be a valuable asset for researchers and professionals engaged in the synthesis of novel organic compounds for various applications, including drug discovery and development.

References

4-Butoxy-3-ethoxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzaldehyde, including its chemical properties, potential applications, and a generalized synthesis protocol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValue
CAS Number 93567-90-9
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.29 g/mol
Canonical SMILES CCCCOC1=C(C=C(C=C1)C=O)OCC
InChI Key GVCSYUPPGUVAPK-UHFFFAOYSA-N

Synthesis and Reactions

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be derived from general organic chemistry principles for the preparation of analogous alkoxy-substituted benzaldehydes. A common method involves the Williamson ether synthesis to introduce the alkoxy groups onto a dihydroxybenzaldehyde precursor.

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 3,4-Dihydroxybenzaldehyde reagent1 + Ethylating Agent (e.g., Ethyl iodide) + Base A->reagent1 B 3-Ethoxy-4-hydroxybenzaldehyde reagent2 + Butylating Agent (e.g., Butyl bromide) + Base B->reagent2 C This compound reagent1->B reagent2->C

Figure 1: Proposed synthesis pathway for this compound.
Generalized Experimental Protocol for Synthesis

The following is a generalized procedure for the synthesis of this compound based on the Williamson ether synthesis.

  • Ethoxylation of 3,4-Dihydroxybenzaldehyde:

    • Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF or acetone).

    • Add a slight molar excess of a suitable base (e.g., potassium carbonate) to the solution.

    • Slowly add one molar equivalent of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to the reaction mixture.

    • Heat the mixture and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting 3-ethoxy-4-hydroxybenzaldehyde intermediate, typically by column chromatography or recrystallization.

  • Butoxylation of 3-Ethoxy-4-hydroxybenzaldehyde:

    • Dissolve the purified 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent.

    • Add a molar excess of a base (e.g., potassium carbonate).

    • Add one molar equivalent of a butylating agent (e.g., butyl bromide or butyl iodide).

    • Heat the mixture and stir until the reaction is complete, as monitored by TLC.

    • Work up the reaction mixture as described in the previous step to isolate the crude product.

    • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Potential Applications

Based on available patent literature, this compound has been identified as a useful intermediate in the synthesis of more complex molecules with specific industrial applications.

Agrochemicals

A key application of this compound is in the preparation of Schiff base carbamates. These compounds have been investigated for their potential as parasiticides, with activity against insects, fungi, and nematodes. The synthesis involves the reaction of this compound with an appropriate aminophenol to form a Schiff base, which is subsequently reacted with an isocyanate.[1]

Schiff_Base_Formation A This compound C Schiff Base Intermediate A->C B Aminophenol Derivative B->C E Schiff Base Carbamate (Parasiticide) C->E D Methyl Isocyanate D->E

Figure 2: Reaction scheme for the formation of Schiff base carbamates.
Polymer Chemistry

This compound has also been cited as a potential internal electron donor for catalysts used in the production of high-density polyethylene (HDPE). In this context, it would serve to control the stereochemistry and morphology of the resulting polymer.

Biological Signaling Pathways

There is currently no publicly available research detailing the specific biological signaling pathways in which this compound may be involved. Its primary documented utility is as a chemical intermediate rather than a biologically active agent itself. Further research would be required to elucidate any potential interactions with biological systems.

Safety and Handling

Information on the specific toxicity and hazards of this compound is limited. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Solubility of 4-Butoxy-3-ethoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butoxy-3-ethoxybenzaldehyde. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction to this compound

This compound is an aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring both butoxy and ethoxy groups on a benzaldehyde core, suggests a moderate to high solubility in a range of organic solvents. Understanding its solubility profile is essential for its effective use in various chemical processes.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
e.g., Ethanole.g., 25Data to be determinede.g., Equilibrium Method
e.g., Methanole.g., 25Data to be determinede.g., Equilibrium Method
e.g., Acetonee.g., 25Data to be determinede.g., Equilibrium Method
e.g., Toluenee.g., 25Data to be determinede.g., Equilibrium Method
e.g., Dichloromethanee.g., 25Data to be determinede.g., Equilibrium Method
e.g., Ethyl Acetatee.g., 25Data to be determinede.g., Equilibrium Method
e.g., Hexanee.g., 25Data to be determinede.g., Equilibrium Method

Experimental Protocol for Solubility Determination

The following protocols are based on established methods for determining the solubility of organic compounds.[1][2][3] The choice of method may depend on the available equipment and the desired accuracy.

Equilibrium Solubility Method (Shake-Flask)

This method is considered a reliable technique for determining thermodynamic equilibrium solubility.[4][5]

3.1.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

3.1.2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[5]

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing, which indicates that equilibrium has been achieved.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[1][5]

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC or GC method.

  • Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in units such as g/100 mL or mg/mL.

Gravimetric Method

The gravimetric method is a simpler, alternative technique for determining solubility.[2][7][8][9]

3.2.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents

  • Conical flask or beaker

  • Stirring rod

  • Filter paper and funnel

  • Evaporating dish

  • Analytical balance

  • Oven

3.2.2. Procedure:

  • Saturation: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until no more solid dissolves.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Weighing: Accurately weigh a clean, dry evaporating dish (W1).

  • Sample Addition: Transfer a known volume (e.g., 10 mL) of the clear, saturated filtrate to the pre-weighed evaporating dish and weigh it again (W2).

  • Evaporation: Gently evaporate the solvent from the dish using a steam bath or a similar heating method in a well-ventilated fume hood.

  • Drying: Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved (W3).

  • Calculation:

    • Weight of the dissolved solid = W3 - W1

    • Weight of the solvent = W2 - W3

    • Solubility can be expressed as grams of solute per 100 grams of solvent or converted to other units as needed.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C Equilibrate D Filter supernatant C->D Separate Phases E Dilute sample D->E F Quantify using HPLC/GC E->F G Calculate Solubility F->G Data Processing

Caption: Workflow for Equilibrium Solubility Determination.

References

A Guide to the Thermal Stability and Decomposition of 4-Butoxy-3-ethoxybenzaldehyde: Methodologies and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and safety data reveals a lack of specific experimental data on the thermal stability and decomposition of 4-Butoxy-3-ethoxybenzaldehyde. This technical guide, therefore, focuses on providing a robust framework of established analytical methodologies that researchers can employ to determine these crucial properties. The protocols and data presentation formats are based on standard practices for the analysis of related organic compounds.

Introduction

This compound, a substituted aromatic aldehyde, possesses a molecular structure that finds utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and handling. Understanding the temperature at which a molecule begins to degrade and the nature of its decomposition products is paramount for ensuring process safety, product purity, and stability in final formulations.

This guide outlines the principal analytical techniques for assessing the thermal properties of an organic compound like this compound. It provides detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and subsequent analysis of degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Thermal Behavior of Substituted Benzaldehydes

The thermal decomposition of this compound is anticipated to involve the cleavage of its ether linkages (butoxy and ethoxy groups) and the aldehyde functional group. In an inert atmosphere, pyrolysis would likely lead to the formation of smaller hydrocarbon fragments, phenols, and oxides of carbon. In an oxidative atmosphere (such as air), the degradation would be more complex and energetic, producing a range of oxygenated compounds, carbon dioxide, and water.

Methodologies for Thermal Analysis

A complete thermal analysis involves a multi-technique approach to characterize both mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Purpose: TGA is used to determine the thermal stability and compositional properties of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. It precisely identifies the temperatures at which mass loss occurs, corresponding to events like evaporation or decomposition.

Experimental Protocol:

  • Instrument Preparation:

    • Calibrate the thermogravimetric analyzer's mass and temperature sensors according to the manufacturer's specifications.

    • Purge the furnace and balance with a high-purity inert gas (e.g., Nitrogen, 99.999%) at a consistent flow rate (typically 20-50 mL/min) to establish a stable, oxygen-free atmosphere.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a tared TGA crucible (alumina or platinum is recommended for high-temperature stability).

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • TGA Method:

    • Equilibrate the sample at a starting temperature of 30 °C and hold for 5 minutes to allow for stabilization.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) against the temperature.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

    • Quantify the percentage of mass lost at each distinct decomposition step.

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) associated with these events.

Experimental Protocol:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

    • Establish a stable thermal environment by purging the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan to contain any volatiles released before decomposition.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • DSC Method:

    • Equilibrate the sample and reference pans at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (in mW or W/g) against the temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the melting point (Tm) from the peak maximum of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

    • Characterize the decomposition by noting the onset temperature and peak maximum of any exothermic events following the melt.

Identification of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Purpose: To identify the chemical structure of the volatile and semi-volatile compounds produced during the thermal decomposition of the material.

Experimental Protocol:

  • System Setup:

    • Interface a pyrolysis unit with the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Alternatively, a TGA instrument can be directly coupled to a GC-MS system (TGA-GC-MS) to analyze the evolved gases in real-time.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (typically <1 mg) into a pyrolysis tube or TGA crucible.

  • Pyrolysis Method:

    • Rapidly heat the sample in the pyrolyzer to a temperature just above its main decomposition temperature, as determined by TGA (e.g., if decomposition starts at 250 °C, a pyrolysis temperature of 300 °C could be used).

    • Hold at the pyrolysis temperature for a short duration (e.g., 30-60 seconds) to allow for sufficient fragmentation.

    • The volatile decomposition products are swept by a carrier gas (e.g., Helium) directly onto the GC column.

  • GC-MS Analysis:

    • Separate the individual decomposition products using a suitable GC column (e.g., a non-polar or mid-polar capillary column).

    • Use a temperature program for the GC oven to elute the separated compounds based on their boiling points and chemical properties.

    • Identify the eluted compounds by their mass spectra, comparing them against a spectral library (e.g., NIST/Wiley).

Data Presentation

Quantitative data obtained from the analyses described above should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

Parameter Value Units
Heating Rate 10 °C/min
Atmosphere Nitrogen -
Sample Mass e.g., 5.12 mg
Onset of Decomposition (Tonset) °C
Temperature at 5% Mass Loss (T5%) °C
Temperature at 50% Mass Loss (T50%) °C

| Residual Mass at 600 °C | | % |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data

Parameter Value Units
Heating Rate 10 °C/min
Atmosphere Nitrogen -
Melting Point (Tm) °C
Enthalpy of Fusion (ΔHfus) J/g
Onset of Decomposition °C

| Decomposition Peak Temperature | | °C |

Table 3: Identified Thermal Decomposition Products by Py-GC-MS

Retention Time (min) Identified Compound Molecular Weight Match Quality (%)
e.g., 5.4 e.g., Phenol 94.11 98
e.g., 7.2 e.g., Benzaldehyde 106.12 97
e.g., 9.8 e.g., Butene 56.11 95

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal stability analysis is depicted in the following diagram.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Interpretation cluster_products Phase 4: Product Identification Sample Sample Acquisition (this compound) Prep Sample Preparation (Weighing & Loading) Sample->Prep TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA_Data Mass Loss vs. Temperature (Stability Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Thermal Transitions) DSC->DSC_Data PyGCMS Pyrolysis-GC-MS Analysis TGA_Data->PyGCMS Inform Pyrolysis Temp. Product_ID Identification of Decomposition Products PyGCMS->Product_ID

Caption: Workflow for thermal stability and decomposition analysis.

Conclusion

While specific thermal stability and decomposition data for this compound are not currently available in the literature, this guide provides the necessary framework for its comprehensive evaluation. By employing the standard analytical techniques of TGA, DSC, and Py-GC-MS, researchers can determine critical safety and stability parameters. The detailed protocols and data presentation formats outlined herein serve as a robust starting point for conducting these essential studies, ensuring the safe handling and effective application of this compound in research and development.

A Guide to Quantum Chemical Calculations for 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules. These computational methods allow for the prediction of a wide range of molecular characteristics from first principles, providing insights that are often complementary to experimental data and can guide further empirical research. For a molecule like 4-Butoxy-3-ethoxybenzaldehyde, these calculations can help in understanding its reactivity, stability, and potential interactions with biological targets.

Computational Methodology

A robust computational protocol is crucial for obtaining accurate and reproducible results. The following methodology is based on common practices for similar aromatic aldehydes and provides a solid starting point for new calculations.[1][2][3]

2.1. Software

The calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. These programs allow for the implementation of a wide range of theoretical models and basis sets.

2.2. Theoretical Model

Density Functional Theory (DFT) is the most common and effective method for calculations on molecules of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][3]

2.3. Basis Set

The choice of basis set is critical for the accuracy of the calculations. A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to allow for more flexibility in the description of bonding.[2][3]

2.4. Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

2.5. Property Calculations

Once the optimized geometry is obtained, a variety of molecular properties can be calculated, including:

  • Vibrational Frequencies: These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO provides information about the molecule's stability and electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-deficient regions that are susceptible to electrophilic and nucleophilic attack, respectively.

  • Spectroscopic Properties: Theoretical predictions of UV-Vis and NMR spectra can aid in the interpretation of experimental data.

Data Presentation

The quantitative results from quantum chemical calculations are best presented in a structured and clear format. The following tables are examples of how the data for this compound would be summarized.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

BondBond Length (Å)
C1-C2Value
C2-C3Value
...Value
O1-C(ethoxy)Value
O2-C(butoxy)Value
C=O (aldehyde)Value

Table 2: Optimized Geometrical Parameters (Bond Angles)

AtomsBond Angle (°)
C1-C2-C3Value
C2-C3-O1Value
...Value
H-C=OValue

Table 3: Optimized Geometrical Parameters (Dihedral Angles)

AtomsDihedral Angle (°)
C1-C2-C3-C4Value
C2-C3-O1-C(ethoxy)Value
...Value

Table 4: Electronic Properties

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
HardnessValue
SoftnessValue
Electrophilicity IndexValue

Visualizations

Visual representations are essential for understanding the workflow of the calculations and the relationships between different molecular properties.

G Computational Workflow for this compound cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt method Theoretical Method (e.g., B3LYP) method->geom_opt basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom prop_calc Property Calculations freq_calc->prop_calc vib_freq Vibrational Frequencies freq_calc->vib_freq elec_prop Electronic Properties (HOMO, LUMO, etc.) prop_calc->elec_prop mep Molecular Electrostatic Potential prop_calc->mep spectra Predicted Spectra (IR, Raman, UV-Vis) prop_calc->spectra

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

G Relationship between Calculated Properties cluster_fundamental Fundamental Calculations cluster_derived Derived Properties opt_geom Optimized Geometry vib_freq Vibrational Frequencies opt_geom->vib_freq wavefunction Electronic Wavefunction homo_lumo HOMO/LUMO Energies wavefunction->homo_lumo mep Molecular Electrostatic Potential wavefunction->mep spectra Spectroscopic Properties wavefunction->spectra thermo Thermodynamic Properties vib_freq->thermo reactivity Reactivity Descriptors homo_lumo->reactivity

Caption: Logical relationships between fundamental calculations and derived molecular properties.

Conclusion

While this guide does not present novel computational results for this compound, it provides a comprehensive framework for conducting such research. By following the outlined methodologies, researchers can generate valuable theoretical data to complement and guide experimental studies. The insights gained from these calculations can significantly contribute to the understanding of this molecule's properties and its potential applications in various scientific and industrial fields. For further reading on the application of these methods to similar molecules, the work on related benzaldehyde derivatives can provide valuable context.[1][2][3][4]

References

Crystal Structure Analysis of 4-Butoxy-3-ethoxybenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of 4-butoxy-3-ethoxybenzaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of key processes. While specific crystallographic data for this compound is not publicly available, this guide utilizes data from the closely related analog, 4-ethoxy-3-methoxybenzaldehyde, as a representative example to illustrate the analytical process and data interpretation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be effectively achieved via the Williamson ether synthesis.[1] This method involves the reaction of an alcohol with an alkyl halide in the presence of a base to form an ether. In this case, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) serves as the starting material, which is O-alkylated using a suitable butyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Crystal Growth and X-ray Diffraction Analysis

High-quality single crystals are essential for accurate crystal structure determination by X-ray diffraction.[2][3] The following protocols outline the general procedures for crystal growth and subsequent X-ray analysis.

Experimental Protocol: Single Crystal Growth

The choice of solvent is crucial for growing diffraction-quality crystals. The ideal solvent is one in which the compound is moderately soluble.[3]

Methods:

  • Slow Evaporation:

    • Prepare a saturated or nearly saturated solution of the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Filter the solution into a clean vial.

    • Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

  • Solvent Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble.

    • Carefully layer a "poor" solvent, in which the compound is sparingly soluble but miscible with the "good" solvent, on top of the solution.

    • Seal the container and allow the solvents to slowly mix. As the solvents diffuse into one another, the solubility of the compound will decrease, leading to the formation of crystals at the interface.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[4][5]

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head using a cryoprotectant oil.[2]

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[2]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.[3]

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

    • The data is corrected for various factors, including absorption and polarization.

  • Structure Solution and Refinement:

    • The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.

    • The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Data Presentation: Crystallographic Data for 4-Ethoxy-3-methoxybenzaldehyde

The following tables summarize the crystallographic data for 4-ethoxy-3-methoxybenzaldehyde, a close analog of the target compound.[6] This data serves as a representative example of the information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement for 4-Ethoxy-3-methoxybenzaldehyde

ParameterValue
Empirical formulaC₁₀H₁₂O₃
Formula weight180.20
Temperature293(2) K
Wavelength1.54180 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 14.287(3) Å, α = 90°
b = 7.989(2) Å, β = 98.78(3)°
c = 8.526(2) Å, γ = 90°
Volume961.1(4) ų
Z4
Density (calculated)1.246 Mg/m³
Absorption coefficient0.758 mm⁻¹
F(000)384
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection3.93 to 73.23°
Index ranges-14 ≤ h ≤ 14, -8 ≤ k ≤ 9, -10 ≤ l ≤ 9
Reflections collected7288
Independent reflections1888 [R(int) = 0.028]
Completeness to theta = 73.23°99.1 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1888 / 0 / 121
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.0471, wR2 = 0.1481
R indices (all data)R1 = 0.0504, wR2 = 0.1518
Largest diff. peak and hole0.124 and -0.171 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 4-Ethoxy-3-methoxybenzaldehyde

BondLength (Å)
O(1)-C(7)1.213(3)
O(2)-C(3)1.366(3)
O(2)-C(8)1.423(3)
O(3)-C(4)1.368(3)
O(3)-C(9)1.428(3)
C(1)-C(2)1.388(3)
C(1)-C(6)1.391(3)
C(1)-C(7)1.467(3)
C(2)-C(3)1.385(3)
C(3)-C(4)1.396(3)
C(4)-C(5)1.381(3)
C(5)-C(6)1.380(3)
C(9)-C(10)1.498(4)

Table 3: Selected Bond Angles (°) for 4-Ethoxy-3-methoxybenzaldehyde

AtomsAngle (°)
C(3)-O(2)-C(8)117.4(2)
C(4)-O(3)-C(9)117.7(2)
C(2)-C(1)-C(6)119.2(2)
C(2)-C(1)-C(7)119.1(2)
C(6)-C(1)-C(7)121.7(2)
C(3)-C(2)-C(1)120.3(2)
O(2)-C(3)-C(2)125.1(2)
O(2)-C(3)-C(4)115.1(2)
C(2)-C(3)-C(4)119.8(2)
O(3)-C(4)-C(5)125.1(2)
O(3)-C(4)-C(3)114.8(2)
C(5)-C(4)-C(3)120.1(2)
C(6)-C(5)-C(4)119.9(2)
C(5)-C(6)-C(1)120.7(2)
O(1)-C(7)-C(1)124.5(2)
O(3)-C(9)-C(10)107.5(2)

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow from synthesis to crystal structure analysis.

G cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis Start Start Reactants 3-ethoxy-4-hydroxybenzaldehyde + 1-Bromobutane Start->Reactants Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants->Reaction Workup Filtration & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Product Purification->Product CrystalGrowth Single Crystal Growth (Slow Evaporation) Product->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Experimental workflow for synthesis and crystal structure analysis.

Hypothetical Signaling Pathway

While the specific biological targets of this compound derivatives are not well-defined, many small molecules exert their effects by inhibiting signaling pathways. The following diagram illustrates a hypothetical signaling pathway where a derivative acts as an inhibitor of a kinase.[7][8]

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor 4-Butoxy-3-ethoxy- benzaldehyde Derivative Inhibitor->Kinase_A Inhibits

Hypothetical signaling pathway inhibited by a this compound derivative.

References

An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery, detailed historical milestones, and explicit applications in drug development for 4-Butoxy-3-ethoxybenzaldehyde (CAS No. 93567-90-9) is exceedingly limited. This guide synthesizes the available chemical data and infers potential synthetic methodologies and characteristics based on established principles of organic chemistry and data from structurally related compounds.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a butoxy and an ethoxy group on the benzene ring. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals, fragrances, and materials science. The dual alkoxy substitution can influence its solubility, reactivity, and biological activity.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in the table below. It is important to note that detailed experimental data for this specific compound is not widely published.

PropertyValueSource
CAS Number 93567-90-9[1][2]
Molecular Formula C₁₃H₁₈O₃[1][2]
Molecular Weight 222.29 g/mol [2]
MDL Number MFCD01922177[2]
Physical Description Presumed to be a liquid or a low-melting solidInferred
Solubility Expected to be soluble in common organic solventsInferred
Hazard Irritant[2]

History and Discovery

There is no readily available information in published scientific literature or patents detailing the initial discovery and historical development of this compound. The scientists or research groups responsible for its first synthesis are not documented in the public domain. Its existence is primarily noted in chemical supplier catalogs and databases.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible and widely used method for preparing such di-alkoxy benzaldehydes is through a sequential Williamson ether synthesis.[3][4][5] This would typically start from a dihydroxybenzaldehyde precursor.

Proposed Synthetic Pathway

A logical synthetic route would commence with 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and proceed via a two-step alkylation. To achieve selective alkylation, a protecting group strategy might be necessary, or the reaction conditions could be optimized to favor mono-alkylation at one of the hydroxyl groups before proceeding to the second alkylation.

A more direct, albeit potentially lower-yielding in the absence of optimization, approach would be a sequential one-pot synthesis.

dot

SynthesisWorkflow Proposed Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Butylation 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Intermediate 3-Ethoxy-4-hydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde->Intermediate Williamson Ether Synthesis Ethyl_Halide Ethyl halide (e.g., Ethyl bromide) Ethyl_Halide->Intermediate Base1 Base (e.g., K₂CO₃) Base1->Intermediate Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->Intermediate Final_Product This compound Intermediate->Final_Product Williamson Ether Synthesis Butyl_Halide Butyl halide (e.g., n-Butyl bromide) Butyl_Halide->Final_Product Base2 Base (e.g., K₂CO₃) Base2->Final_Product Solvent2 Solvent (e.g., Acetone, DMF) Solvent2->Final_Product

Caption: Proposed Williamson Ether Synthesis Pathway.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar alkoxy benzaldehydes and has not been specifically validated for this compound.

Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight molar excess of a weak base (e.g., potassium carbonate).

  • Add one equivalent of an ethylating agent (e.g., ethyl bromide or diethyl sulfate) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product, likely through column chromatography or recrystallization, to isolate 3-ethoxy-4-hydroxybenzaldehyde.

Step 2: Synthesis of this compound

  • Dissolve the 3-ethoxy-4-hydroxybenzaldehyde intermediate in a polar aprotic solvent (e.g., DMF).

  • Add a slight molar excess of a base (e.g., potassium carbonate).

  • Add one equivalent of a butylating agent (e.g., n-butyl bromide) dropwise.

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product by column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

No experimental spectral data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

TechniquePredicted Key Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons on the trisubstituted ring, likely appearing as a set of multiplets or doublets between δ 6.9 and 7.5 ppm.- Methylene protons of the butoxy and ethoxy groups adjacent to the oxygen atoms (O-CH₂) appearing as triplets around δ 4.0-4.2 ppm.- Other methylene and methyl protons of the alkyl chains appearing further upfield.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbons, with those attached to oxygen appearing at higher chemical shifts (deshielded).- Alkoxy carbon signals in the upfield region.
IR - Strong C=O stretching vibration characteristic of an aldehyde, expected around 1680-1700 cm⁻¹.- C-H stretching of the aldehyde group, typically two weak bands around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- C-O stretching vibrations for the ether linkages.
Mass Spec. - A molecular ion peak (M⁺) at m/z = 222.- Fragmentation patterns corresponding to the loss of the butoxy and ethoxy groups, as well as the aldehyde functionality.

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SpectralAnalysis Expected Spectroscopic Data Interpretation cluster_structure This compound Structure cluster_nmr ¹H NMR cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure Aromatic Ring -CHO -O-CH₂CH₂CH₂CH₃ -O-CH₂CH₃ NMR_CHO Aldehyde H (δ 9.8-10.0) Structure->NMR_CHO corresponds to NMR_Aromatic Aromatic H's (δ 6.9-7.5) Structure->NMR_Aromatic corresponds to NMR_OCH2 O-CH₂ Protons (δ 4.0-4.2) Structure->NMR_OCH2 corresponds to IR_CO C=O Stretch (~1690 cm⁻¹) Structure->IR_CO shows IR_CH_Aldehyde Aldehyde C-H (~2720, 2820 cm⁻¹) Structure->IR_CH_Aldehyde shows MS_M Molecular Ion (M⁺) m/z = 222 Structure->MS_M gives MS_Fragments Key Fragments (Loss of Alkoxy/CHO) MS_M->MS_Fragments fragments to

Caption: Predicted Spectroscopic Correlations.

Applications in Drug Development

There is currently no specific information available in the public domain linking this compound to any drug development programs or describing its interaction with specific signaling pathways. As a substituted benzaldehyde, it could hypothetically serve as a scaffold or intermediate for the synthesis of compounds with potential biological activity. However, without experimental data, any discussion of its role in drug development remains speculative.

Conclusion

This compound is a chemical compound for which there is a significant lack of detailed scientific literature. While its basic chemical identity is known, its history, a validated synthetic protocol with quantitative data, and its applications, particularly in the realm of drug development, are not documented. The information presented in this guide is largely based on inference from the chemistry of analogous compounds. Further research and publication are necessary to fully elucidate the properties and potential of this molecule.

References

Potential Biological Activity of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 4-Butoxy-3-ethoxybenzaldehyde, a substituted benzaldehyde derivative. Due to a lack of direct studies on this specific compound, this paper extrapolates its potential pharmacological properties based on the established biological activities of structurally analogous compounds. Benzaldehyde and its derivatives are known to exhibit a wide range of effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their evaluation, and a summary of quantitative data from related molecules to serve as a benchmark for future research. Furthermore, key signaling pathways potentially modulated by this compound are illustrated.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a formyl group. These compounds are prevalent in nature and are key components of many essential oils. The versatility of the benzaldehyde scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. Structurally, this compound possesses a benzaldehyde core with a butoxy group at the C4 position and an ethoxy group at the C3 position. These alkoxy substitutions are anticipated to influence its lipophilicity and electronic properties, thereby modulating its interaction with biological targets. This guide synthesizes the known biological activities of structurally similar benzaldehyde derivatives to postulate the potential therapeutic applications of this compound.

Potential Biological Activities

Based on the structure-activity relationships of similar benzaldehyde derivatives, this compound is predicted to possess several key biological activities. The presence of alkoxy groups on the benzene ring is a common feature in many biologically active phenolic compounds.

Antioxidant Activity

Many phenolic compounds, including benzaldehyde derivatives, are known to act as antioxidants by scavenging free radicals. The hydroxyl and methoxy groups on the aromatic ring are often implicated in this activity.

Anti-inflammatory Activity

Substituted benzaldehydes have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] Benzaldehyde derivatives have been shown to suppress the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in stimulated macrophages.[2]

Antimicrobial Activity

Benzaldehyde and its derivatives have been reported to possess broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi.[3][4] The mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of essential cellular processes.[3] Hydroxybenzaldehydes, in particular, exhibit biocidal activity by interacting with the cell surface, leading to the disintegration of the cell membrane and release of intracellular components.[3]

Anticancer Activity

Several benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5]

Quantitative Data from Structurally Similar Compounds

To provide a reference for the potential potency of this compound, the following tables summarize the quantitative biological activity data for structurally related benzaldehyde derivatives.

Table 1: Anticancer Activity of Substituted Benzaldehydes

CompoundCancer Cell LineIC50 (µg/mL)Reference
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34[5]
2,3-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.15[5]
2,3-DihydroxybenzaldehydeHCT-116 (Colon)1.09[5]
2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36[5]
2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51[5]
2,5-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.29[5]
2,5-DihydroxybenzaldehydeHCT-116 (Colon)1.17[5]
2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42[5]
3,5-DichlorosalicylaldehydeSF-295 (Glioblastoma)2.11[5]
3,5-DichlorosalicylaldehydeOVCAR-8 (Ovarian)1.98[5]
3,5-DichlorosalicylaldehydeHCT-116 (Colon)1.76[5]
3,5-DichlorosalicylaldehydeHL-60 (Leukemia)0.89[5]
5-NitrosalicylaldehydeSF-295 (Glioblastoma)4.75[5]
5-NitrosalicylaldehydeOVCAR-8 (Ovarian)3.98[5]
5-NitrosalicylaldehydeHCT-116 (Colon)3.12[5]
5-NitrosalicylaldehydeHL-60 (Leukemia)1.54[5]

Table 2: Antimicrobial Activity of Benzaldehyde Schiff Base Derivatives

CompoundMicroorganismZone of Inhibition (cm)Reference
3aGram-positive bacteria0.9 - 2.0[4]
3bGram-positive bacteria1.3 - 2.1[4]
3cGram-positive bacteria1.1 - 2.4[4]
3dGram-positive bacteria1.5 - 2.4[4]
3eGram-positive bacteria1.9 - 3.0[4]
3bCandida0.6 - 0.8[4]
3cCandida2.8 - 3.2[4]
3dCandida1.7 - 2.3[4]
3eCandida2.0 - 2.4[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antioxidant Activity Assays
  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound in methanol.

  • Add the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity.

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a given wavelength (e.g., 0.700 at 734 nm).

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specified time.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition.

Anti-inflammatory Activity Assay
  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve.

Anticancer Activity Assay
  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[5]

  • Measure the absorbance of the purple solution using a microplate reader (typically between 500 and 600 nm).[5]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity Assay
  • Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing a suitable growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Several signaling pathways are implicated in the biological activities of benzaldehyde derivatives. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Anti-inflammatory Signaling

Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key signaling cascades.[1] The MAPK and NF-κB pathways are central to the inflammatory response.[1][2] Lipopolysaccharide (LPS) stimulation of macrophages activates these pathways, leading to the production of pro-inflammatory mediators. Benzaldehydes can inhibit the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and prevent the activation of NF-κB, thereby downregulating the expression of iNOS, COX-2, and pro-inflammatory cytokines.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκB, p65) TLR4->NFkB_Pathway Transcription Gene Transcription MAPK_Pathway->Transcription NFkB_Pathway->Transcription Benzaldehyde This compound (Potential Inhibitor) Benzaldehyde->MAPK_Pathway Benzaldehyde->NFkB_Pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Transcription->Inflammatory_Mediators

Caption: Potential inhibition of LPS-induced inflammatory pathways.

Anticancer Signaling

The anticancer effects of benzaldehyde derivatives are often associated with the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways, are potential targets for these compounds.

G cluster_0 Pro-Survival Signaling Benzaldehyde This compound PI3K_Akt PI3K/Akt/mTOR Pathway Benzaldehyde->PI3K_Akt STAT3 STAT3 Pathway Benzaldehyde->STAT3 Apoptosis Apoptosis Benzaldehyde->Apoptosis Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Potential anticancer mechanisms of action.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, a review of structurally related compounds strongly suggests its potential as a bioactive molecule with antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The provided experimental protocols offer a clear framework for the systematic evaluation of these potential activities. Further research is warranted to isolate or synthesize this compound and to validate these predicted biological effects and elucidate its precise mechanisms of action. The insights gained from such studies could pave the way for the development of novel therapeutic agents.

References

Methodological & Application

Synthetic Routes to 4-Butoxy-3-ethoxybenzaldehyde from Guaiacol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 4-butoxy-3-ethoxybenzaldehyde, a valuable aromatic aldehyde, using guaiacol as a starting material. Two primary pathways are outlined, offering flexibility based on available reagents and intermediate stability. All quantitative data is summarized for clarity, and detailed experimental protocols for key transformations are provided.

Introduction

This compound is a substituted benzaldehyde with applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its synthesis from guaiacol, a readily available petrochemical feedstock, involves a multi-step process. This note details two plausible synthetic pathways: the first proceeding through the key intermediate protocatechuic aldehyde, and the second, mirroring industrial processes for ethylvanillin, via catechol and guaethol.

Route 1: Via Vanillin and Protocatechuic Aldehyde

This synthetic route leverages the well-established conversion of guaiacol to vanillin, followed by demethylation and subsequent selective alkylations.

Overall Synthetic Pathway (Route 1)

G Guaiacol Guaiacol Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Guaiacol->Vanillin Step 1: Formylation PCA Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde) Vanillin->PCA Step 2: Demethylation Ethylvanillin Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) PCA->Ethylvanillin Step 3: Selective Ethylation Target This compound Ethylvanillin->Target Step 4: Butylation

Caption: Synthetic pathway from Guaiacol to the target compound via Route 1.

Experimental Protocols and Data (Route 1)

Step 1: Synthesis of Vanillin from Guaiacol (Riedel Process)

The reaction of guaiacol with glyoxylic acid is a highly regioselective industrial method for producing vanillin.[1][2] The glyoxyl group preferentially adds to the para position relative to the hydroxyl group of guaiacol.[3]

  • Protocol:

    • In a suitable reactor, create an alkaline solution of guaiacol. A slight excess of guaiacol is used to minimize disubstituted byproducts.

    • Add glyoxylic acid to the solution to initiate the condensation reaction, forming 4-hydroxy-3-methoxymandelic acid.

    • The resulting alkaline solution is then oxidized by bubbling air through it in the presence of a suitable catalyst.

    • Upon completion of the oxidation, the solution is acidified. This acidification step also induces decarboxylation, yielding crude vanillin.[3]

    • The crude vanillin is then purified by extraction and recrystallization.

Step 2: Demethylation of Vanillin to Protocatechuic Aldehyde

A high-yield method for the demethylation of vanillin utilizes a complex of aluminum bromide with an aromatic hydrocarbon.[4] This method has been reported to achieve yields of up to 91%.[5]

  • Protocol:

    • In a flask equipped for cooling and stirring, suspend aluminum granules (activated with a copper salt) in dry xylene.

    • Slowly add bromine to the suspension while maintaining the temperature between 15-20°C to form the AlBr3-xylene complex in situ.

    • Once the complex formation is complete, add vanillin in small portions with vigorous stirring.

    • Maintain the reaction at 15-20°C for one hour, then heat to 95°C for an additional hour.[5]

    • Cool the reaction mixture and pour it into a mixture of hydrochloric acid and ice.

    • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic extracts are then extracted with a 4% sodium hydroxide solution.

    • Acidify the alkaline extract with concentrated HCl and cool to 0-5°C to precipitate the protocatechuic aldehyde.

    • Filter the product, wash with cold water, and dry.[5]

Step 3: Selective Ethylation of Protocatechuic Aldehyde to Ethylvanillin

This step can be challenging due to the presence of two hydroxyl groups. One approach involves the reaction with an ethylating agent under controlled conditions.

  • Protocol:

    • Dissolve protocatechuic aldehyde in an alcoholic solution of potassium hydroxide (KOH).

    • Heat the mixture to reflux.

    • Slowly add an ethylating agent (e.g., diethyl sulfate or ethyl halide). The reaction of 3-chloro-4-hydroxy-benzaldehyde with sodium ethoxide is a known route to ethylvanillin.[6]

    • After the reaction is complete, cool the mixture, acidify, and extract the product with a solvent like chloroform.

    • Purify the crude ethylvanillin by distillation or recrystallization.

Step 4: Butylation of Ethylvanillin to this compound

This final step is achieved via a Williamson ether synthesis, which involves the reaction of the ethylvanillin phenoxide with a butyl halide.[7][8]

  • Protocol:

    • Dissolve ethylvanillin (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

    • Add a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (1 equivalent) to form the potassium or sodium salt of ethylvanillin.

    • Add 1-bromobutane (1 equivalent) to the mixture. A phase-transfer catalyst like tetrabutylammonium bromide can be used to facilitate the reaction.[9]

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter the mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a dilute NaOH solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the this compound by vacuum distillation or recrystallization.

Route 1 Reaction Key Reagents Yield Reference(s)
Step 1 Guaiacol → VanillinGlyoxylic acid, AirHigh (Industrial Process)[3],[2]
Step 2 Vanillin → Protocatechuic AldehydeAl, Br2, Xylene~91%,
Step 3 Protocatechuic Aldehyde → EthylvanillinEthylating agent, BaseModerate to Good,[6]
Step 4 Ethylvanillin → this compound1-Bromobutane, K2CO3Good to High[10],[11]

Route 2: Via Catechol and Guaethol

This pathway is analogous to the industrial synthesis of ethylvanillin and involves the initial demethylation of guaiacol to catechol.

Overall Synthetic Pathway (Route 2)

G Guaiacol Guaiacol Catechol Catechol Guaiacol->Catechol Step 1: Demethylation Guaethol Guaethol (2-Ethoxyphenol) Catechol->Guaethol Step 2: Selective Ethylation Ethylvanillin Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) Guaethol->Ethylvanillin Step 3: Formylation Target This compound Ethylvanillin->Target Step 4: Butylation

Caption: Synthetic pathway from Guaiacol to the target compound via Route 2.

Experimental Protocols and Data (Route 2)

Step 1: Demethylation of Guaiacol to Catechol

A well-established laboratory procedure for the demethylation of guaiacol uses hydrobromic acid.

  • Protocol (Organic Syntheses):

    • In a 5-L flask fitted with a stirrer, thermometer, fractionating column, and return inlet tube, place crystalline guaiacol (7.4 moles) and 48% hydrobromic acid (8.8 moles).

    • Gently heat the mixture with stirring, maintaining a vapor temperature at the head of the column of 85–95°C.

    • The evolved methyl bromide can be collected. The condensed guaiacol is returned to the reaction vessel.

    • Continue the reaction for about 10 hours, by which time the temperature at the head of the column will rise to 100°C.

    • The reaction mixture is then distilled under reduced pressure. The fraction boiling at 124–125°C / 12 mm Hg is collected.

    • The collected catechol is recrystallized from toluene to yield the pure product.[12] Yield: 85–87%[12]

Step 2: Selective Mono-Ethylation of Catechol to Guaethol

This is a critical step in the industrial synthesis of ethylvanillin.[13]

  • Protocol:

    • The selective mono-ethylation of catechol is typically performed by reacting it with an ethylating agent in a suitable solvent and in the presence of a base.

    • Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-ethylated product (guaethol) over the di-ethylated byproduct.

    • The reaction mixture is then worked up to isolate and purify the guaethol.

Step 3: Formylation of Guaethol to Ethylvanillin

The introduction of the aldehyde group onto the guaethol ring can be achieved using methods analogous to vanillin synthesis. The reaction with glyoxylic acid is a common industrial method.[13][14]

  • Protocol (Glyoxylic Acid Method):

    • In a reactor, dissolve guaethol (2-ethoxyphenol) in an aqueous alkaline solution.

    • Add a solution of glyoxylic acid. The pH is carefully controlled during the addition. The reaction is typically run at a controlled temperature (e.g., 50-60°C) to optimize the yield of the desired para-isomer.[15]

    • The intermediate mandelic acid derivative is then oxidized in the presence of a catalyst.

    • Finally, the reaction mixture is acidified to induce decarboxylation, leading to the formation of ethylvanillin.

    • The product is isolated and purified. Using a copper salt as a catalyst during condensation can increase the yield of the desired para-isomer to over 83%.[15]

  • Alternative Protocol (Reimer-Tiemann Reaction):

    • Dissolve o-ethoxyphenol (0.05 mol), ethanol (20 mL), sodium hydroxide, and a phase-transfer catalyst (e.g., triethylamine) in a flask.

    • In a separate flask, prepare a solution of chloroform.

    • The two solutions are mixed in a suitable reactor (a micro-reactor is described for continuous flow).

    • The reaction is carried out at a controlled temperature (e.g., 55°C).

    • The product mixture is cooled and acidified with sulfuric acid to pH 2-3 to precipitate the crude product.

    • The product is purified by washing, filtration, and extraction. A yield of up to 82.3% has been reported for this method.[16]

Step 4: Butylation of Ethylvanillin to this compound

The protocol for this final step is identical to Step 4 in Route 1.

Route 2 Reaction Key Reagents Yield Reference(s)
Step 1 Guaiacol → Catechol48% Hydrobromic Acid85-87%[12]
Step 2 Catechol → GuaetholEthylating agent, BaseHigh (Industrial Process),[13]
Step 3 Guaethol → EthylvanillinGlyoxylic acid, NaOH or Chloroform, NaOH82-84%[15],[16]
Step 4 Ethylvanillin → this compound1-Bromobutane, K2CO3Good to High[10],[11]

Conclusion

Both synthetic routes presented offer viable pathways for the synthesis of this compound from guaiacol. Route 2, which proceeds through catechol and guaethol, aligns more closely with established industrial processes for the synthesis of the key intermediate, ethylvanillin, and may offer higher overall yields and better process control. Route 1 provides a solid alternative, particularly with the high-yield patented method for the demethylation of vanillin. The choice of route will depend on factors such as reagent availability, cost, and the desired scale of production. The provided protocols offer a detailed starting point for laboratory-scale synthesis and process development.

References

Application Notes and Protocol for the Williamson Ether Synthesis of 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-Butoxy-3-ethoxybenzaldehyde via the Williamson ether synthesis. This method is a staple in organic synthesis for the preparation of ethers, and in this case, involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde with 1-bromobutane. This compound and similar alkoxy-substituted benzaldehydes are valuable intermediates in the pharmaceutical and flavor industries. The provided protocol is designed to be a detailed guide for laboratory synthesis, ensuring a high yield and purity of the final product.

Introduction

The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide to form an ether linkage.[1][2][3] In the synthesis of this compound, the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide. This phenoxide then undergoes a nucleophilic attack on the primary alkyl halide, 1-bromobutane, to yield the desired ether.[4] The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions.[2] This protocol outlines the necessary reagents, conditions, and work-up procedures for this synthesis.

Data Presentation

A summary of the physical and chemical properties of the reactants and the product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Ethoxy-4-hydroxybenzaldehydeC₉H₁₀O₃166.17[5]74-77-
1-BromobutaneC₄H₉Br137.02[6][7]-112[7][8]101-104[9]
This compoundC₁₃H₁₈O₃222.29[10]--

Experimental Protocol

Materials and Reagents:

  • 3-Ethoxy-4-hydroxybenzaldehyde (99%)

  • 1-Bromobutane (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (60.2 mmol) of 3-ethoxy-4-hydroxybenzaldehyde in 100 mL of anhydrous acetone.

  • Addition of Base: To the stirred solution, add 12.5 g (90.3 mmol) of anhydrous potassium carbonate. Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkyl Halide: Slowly add 10.7 mL (9.9 g, 72.2 mmol) of 1-bromobutane to the reaction mixture dropwise using a dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to obtain a high-purity product.

Safety Precautions:

  • 1-Bromobutane is a flammable liquid and an irritant.[7][9][11] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Ethoxy-4-hydroxybenzaldehyde can cause skin and eye irritation.[12]

  • Acetone is a highly flammable liquid.

  • All procedures should be carried out in a well-ventilated laboratory, and appropriate safety measures should be followed.

Diagrams

Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-ethoxy-4-hydroxybenzaldehyde in anhydrous acetone B Add anhydrous K2CO3 A->B Stir 30 min C Add 1-bromobutane B->C D Reflux for 12-18 hours C->D E Cool and filter D->E F Evaporate acetone E->F G Dissolve in diethyl ether F->G H Wash with HCl, H2O, brine G->H I Dry over MgSO4 H->I J Evaporate diethyl ether I->J K Purify (distillation/chromatography) J->K L L K->L This compound Reaction_Mechanism cluster_reactants Reactants cluster_products Products Phenol 3-Ethoxy-4-hydroxybenzaldehyde Phenoxide Potassium Phenoxide Phenol->Phenoxide Deprotonation Base K2CO3 AlkylHalide 1-Bromobutane Product This compound AlkylHalide->Product Phenoxide->Product SN2 Attack Salt KBr + KHCO3

References

Application of 4-Butoxy-3-ethoxybenzaldehyde in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-43B7

Introduction

4-Butoxy-3-ethoxybenzaldehyde is an aromatic aldehyde with potential applications in the flavor and fragrance industry. As a derivative of benzaldehyde, it is expected to possess a pleasant, sweet, and complex aroma profile. Its structure, featuring both butoxy and ethoxy groups on the benzene ring, suggests a modification of the classic almond-like scent of benzaldehyde, likely introducing creamy, fruity, and vanilla-like nuances. This document provides an overview of its potential applications, physicochemical properties, and detailed protocols for its synthesis and evaluation in flavor and fragrance formulations. While specific data for this compound is limited, this note extrapolates information from closely related compounds such as benzaldehyde, ethyl vanillin, and vanillyl butyl ether to guide researchers and product developers.

Physicochemical Properties and Sensory Profile

The properties of this compound are crucial for its application in various formulations. The following table summarizes its known and predicted characteristics.

PropertyValueSource
Molecular Formula C13H18O3PubChem[1]
Molecular Weight 222.28 g/mol PubChem[1]
Appearance Predicted: Colorless to pale yellow liquid or crystalline solidInferred from related benzaldehydes
Odor Profile Predicted: Sweet, creamy, vanilla-like, with fruity and slightly woody undertones.Inferred from ethyl vanillin, vanillyl butyl ether, and other substituted benzaldehydes.[2][3]
Flavor Profile Predicted: Sweet, creamy, with notes of vanilla and a subtle fruity character.Inferred from ethyl vanillin and its applications in food.[4][5]
Solubility Predicted to be soluble in ethanol and other organic solvents commonly used in perfumery.Inferred from related compounds.

Applications in Flavor Chemistry

Based on the characteristics of analogous compounds, this compound is anticipated to be a valuable component in the creation of a variety of flavor profiles.

Potential Flavor Applications:

  • Bakery and Confectionery: Its predicted sweet and creamy vanilla-like profile makes it an excellent candidate for enhancing flavors in cakes, cookies, and chocolates.

  • Beverages: It could be used to add depth and a smooth, creamy note to both alcoholic and non-alcoholic beverages.

  • Dairy Products: In ice cream and yogurts, it may impart a rich vanilla character.

Recommended Starting Usage Levels (Based on Analogy to Ethyl Vanillin):

Product CategoryRecommended Starting Concentration (ppm)
Baked Goods10 - 50
Confectionery20 - 100
Beverages5 - 20
Dairy Products15 - 60

Applications in Fragrance Chemistry

In perfumery, this compound can act as a modifier and a fixative, contributing to the overall complexity and longevity of a scent.[6]

Potential Fragrance Applications:

  • Gourmand Fragrances: Its sweet, dessert-like aroma would be a key component in creating comforting and edible-smelling perfumes.[6]

  • Oriental and Woody Fragrances: It can soften and add a sweet, creamy facet to rich and spicy compositions.

  • Floral Fragrances: It can be used to introduce a creamy and powdery sweetness, complementing white floral notes.

Recommended Usage Levels in Fragrance Concentrates (Based on Analogy to Benzaldehyde and Ethyl Vanillin):

Product CategoryRecommended Concentration (%)
Fine Fragrance (Eau de Parfum)0.1 - 2.0
Personal Care (Lotions, Creams)0.05 - 0.5
Soaps and Shampoos0.1 - 1.0
Candles and Air Fresheners0.5 - 5.0

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 1-bromobutane. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[7][8][9]

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF (10 mL per gram of ethyl vanillin).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ethyl_vanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) reflux Reflux ethyl_vanillin->reflux bromobutane 1-Bromobutane bromobutane->reflux base K₂CO₃ (Base) base->reflux solvent Acetone (Solvent) solvent->reflux workup Work-up & Extraction reflux->workup Reaction Completion purification Purification workup->purification product This compound purification->product Sensory_Evaluation_Workflow cluster_setup Preparation cluster_evaluation Evaluation Stages cluster_data Data Analysis prep Prepare 10% solution in Ethanol Dip smelling strips eval_0 Initial Evaluation (t=0) prep->eval_0 eval_30 Evaluation at 30 min eval_0->eval_30 analysis Compile Descriptions Analyze Intensity Data eval_0->analysis eval_60 Evaluation at 1 hr eval_30->eval_60 eval_30->analysis eval_240 Evaluation at 4 hrs eval_60->eval_240 eval_60->analysis eval_1440 Evaluation at 24 hrs eval_240->eval_1440 eval_240->analysis eval_1440->analysis profile Generate Sensory Profile & Substantivity Curve analysis->profile

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of chalcones derived from 4-Butoxy-3-ethoxybenzaldehyde. The protocols detailed below are based on the well-established Claisen-Schmidt condensation reaction and subsequent biological assays. While specific quantitative data for the direct derivatives of this compound are not extensively published, the provided data from analogous compounds serve as a reliable reference for expected outcomes.

Introduction to Chalcones

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a known pharmacophore, imparting a wide range of biological activities to these molecules, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3] The synthesis of chalcones is typically achieved through a base-catalyzed aldol condensation reaction, known as the Claisen-Schmidt condensation, between a substituted benzaldehyde and an acetophenone.[4][5]

The focus of these notes, this compound, serves as a versatile precursor for novel chalcone derivatives with potential applications in drug discovery and development.

Synthesis of Chalcones from this compound

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between this compound and a suitable acetophenone derivative.[4]

Reaction Scheme:

Experimental Protocols

Two common protocols for the Claisen-Schmidt condensation are provided below: a traditional solvent-based method and a solvent-free (green chemistry) approach.

Protocol 1: Solvent-Based Claisen-Schmidt Condensation

This protocol is adapted from standard procedures for the synthesis of chalcones from substituted benzaldehydes.[1][6]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-60% in water)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected acetophenone derivative in 20-40 mL of 95% ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a catalytic amount of concentrated aqueous NaOH or KOH solution (e.g., 1-2 mL of 50% NaOH) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to stir at room temperature for an additional 2-4 hours, or until a precipitate forms. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated crude chalcone by vacuum filtration and wash the solid with cold water until the washings are neutral.[6]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly protocol is adapted from green chemistry procedures for chalcone synthesis.[4]

Materials:

  • This compound

  • Substituted Acetophenone

  • Solid NaOH or KOH pellets

  • Mortar and pestle

  • Water

  • Filtration apparatus

Procedure:

  • In a mortar, combine 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10 mmol of solid NaOH or KOH pellets.

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically turn into a paste and may solidify.

  • After grinding, add cold water to the mortar and stir to break up the solid product.

  • Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water to remove the base and any unreacted starting materials.

  • Purify the product by recrystallization from ethanol or another suitable solvent.

  • Dry the purified chalcone and proceed with characterization as described in Protocol 1.

Expected Characterization Data (Based on Analogous Compounds)

The following table provides expected characterization data for chalcones derived from substituted benzaldehydes with similar structures to this compound.

Characterization MethodExpected Results
Appearance Yellowish crystalline solid[5]
Yield 50-90%[6]
Melting Point Varies depending on the acetophenone used, typically in the range of 80-150 °C[5]
¹H NMR Signals for aromatic protons, vinyl protons (doublets with J ≈ 15 Hz for trans isomer), and protons of the butoxy and ethoxy groups.
¹³C NMR Signals for carbonyl carbon (~190 ppm), aromatic carbons, and carbons of the alkyl chains.
IR Spectroscopy (cm⁻¹) C=O stretching (~1650-1680), C=C stretching (~1550-1600), and C-O stretching (~1250 and ~1030).[5]

Biological Applications and Mechanisms of Action

Chalcones derived from substituted benzaldehydes have shown significant potential in drug development, particularly as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and inflammation.[7][8]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of novel chalcone derivatives are typically evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Chalcone derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare a series of dilutions of the chalcone derivatives in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the chalcone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[9]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table of Representative Cytotoxicity Data for Chalcone Derivatives

Chalcone Derivative (Analogous)Cancer Cell LineIC₅₀ (µM)Reference
2',4'-dihydroxy-6-methoxy-3,5-dimethylchalconeMCF-7250[11]
Thienyl chalcone derivative 5MDA-MB-2316.15[12]
Thienyl chalcone derivative 8MCF-77.14[12]
Prenylated chalcone 12MCF-74.19[13][14]
Prenylated chalcone 13MCF-73.30[13][14]
Signaling Pathways Modulated by Chalcones

Chalcones exert their anticancer effects by interacting with various intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

1. Induction of Apoptosis via the p53 Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Chalcones have been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis.[10]

p53_pathway Chalcone Chalcone Derivative MDM2 MDM2 Inhibition Chalcone->MDM2 p53 p53 Activation Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 MDM2->p53 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Chalcone-mediated activation of the p53 apoptotic pathway.

Protocol 4: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Chalcone derivatives

  • Cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed and treat the cells with chalcone derivatives as described in the MTT assay protocol.

  • After the desired treatment period (e.g., 24 hours), add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[7]

  • Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[7]

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the caspase-3/7 activity.[3]

  • Compare the results from treated cells to untreated controls to determine the fold-increase in caspase activity.

2. Inhibition of the PI3K/AKT/mTOR Survival Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Many cancers exhibit overactivation of this pathway. Chalcones have been identified as inhibitors of this pathway, thereby promoting cancer cell death.

PI3K_pathway Chalcone Chalcone Derivative PI3K PI3K Chalcone->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Chalcone-mediated inhibition of the PI3K/AKT/mTOR survival pathway.

3. Modulation of the NF-κB Inflammatory Pathway

The transcription factor NF-κB is a key regulator of inflammation, which is closely linked to cancer development and progression. Chalcones can inhibit the NF-κB pathway, leading to anti-inflammatory and anticancer effects.

NFkB_pathway Chalcone Chalcone Derivative IKK IKK Chalcone->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Chalcone-mediated inhibition of the NF-κB inflammatory pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcones derived from this compound.

workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound + Acetophenone Derivative Reaction Claisen-Schmidt Condensation Start->Reaction Purification Recrystallization Reaction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Cytotoxicity MTT Assay (IC50 Determination) Characterization->Cytotoxicity Apoptosis Caspase Activity Assay Cytotoxicity->Apoptosis Pathway Signaling Pathway Analysis (e.g., Western Blot) Apoptosis->Pathway

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The aldol condensation of this compound with various acetophenones provides a straightforward route to a diverse library of novel chalcone derivatives. These compounds are promising candidates for further investigation as therapeutic agents, particularly in the field of oncology. The protocols and data presented in these application notes offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of these valuable molecules. Further studies are warranted to explore the full therapeutic scope of this class of chalcones.

References

High-Yield Synthesis of 4-Butoxy-3-ethoxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4-Butoxy-3-ethoxybenzaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the robust and widely applicable Williamson ether synthesis, which allows for the efficient O-alkylation of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring both butoxy and ethoxy groups on a benzaldehyde core, offers multiple points for further functionalization. The Williamson ether synthesis is a reliable and straightforward method for preparing such aryl ethers, proceeding via an SN2 reaction between a phenoxide ion and an alkyl halide.[1][2] This application note details a high-yield protocol for the synthesis of this compound from commercially available 3-Ethoxy-4-hydroxybenzaldehyde and 1-bromobutane.

Reaction Scheme

The synthesis proceeds via the deprotonation of the hydroxyl group of 3-Ethoxy-4-hydroxybenzaldehyde by a base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion and forming the desired ether linkage.

G Experimental Workflow for the Synthesis of this compound A 1. Reaction Setup Dissolve 3-Ethoxy-4-hydroxybenzaldehyde in anhydrous acetone B 2. Phenoxide Formation Add K2CO3 and stir A->B C 3. Alkylation Add 1-bromobutane B->C D 4. Reflux Heat the mixture for 12-18 hours C->D E 5. Work-up Cool, filter, and remove acetone D->E F 6. Extraction Dissolve in diethyl ether and wash E->F G 7. Drying & Concentration Dry with MgSO4 and evaporate solvent F->G H 8. Purification (Optional) Column chromatography or recrystallization G->H I Final Product This compound H->I

References

Application Notes and Protocols for the Chromatographic Purification of 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of 4-Butoxy-3-ethoxybenzaldehyde. The methods outlined below are designed to offer robust and reproducible strategies for isolating this compound from crude reaction mixtures, ensuring high purity for subsequent applications in research and drug development.

Introduction

This compound is an aromatic aldehyde with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Achieving high purity of this compound is critical for its use in these contexts. This document details three common chromatographic techniques for its purification: Flash Column Chromatography, Preparative Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the scale of purification, the nature of the impurities, and the required final purity.

Potential impurities in the synthesis of this compound may include unreacted starting materials, by-products from side reactions, and the corresponding carboxylic acid formed by oxidation of the aldehyde. The described chromatographic methods are effective in separating the target aldehyde from these and other process-related impurities.

Chromatographic Purification Methods

Flash Column Chromatography

Flash column chromatography is a widely used technique for the routine purification of organic compounds. It is a rapid and efficient method for purifying gram-scale quantities of this compound. The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.

Table 1: Flash Column Chromatography Parameters and Hypothetical Performance Data

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 10% to 30% Ethyl Acetate in Hexane
Flow Rate 20 mL/min
Column Dimensions 40 mm x 200 mm
Sample Loading 1 g of crude material
Detection UV at 254 nm
Elution Volume ~200-250 mL
Yield 85-95%
Purity (by HPLC) >98%
Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is a useful method for the purification of smaller quantities (typically <100 mg) of material. It offers high resolution and is particularly advantageous for separating compounds with very similar polarities.

Table 2: Preparative TLC Parameters and Hypothetical Performance Data

ParameterValue
Stationary Phase Silica Gel 60 F254 (1 mm thickness)
Mobile Phase 20% Ethyl Acetate in Hexane
Sample Loading 50 mg of crude material
Detection UV at 254 nm
Retention Factor (Rf) ~0.4
Yield 70-80%
Purity (by HPLC) >99%
High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed when very high purity is required. It is a highly efficient technique that can be scaled from milligrams to kilograms. A reversed-phase method is generally suitable for the purification of moderately polar compounds like this compound.

Table 3: Preparative HPLC Parameters and Hypothetical Performance Data

ParameterValue
Column C18 (10 µm, 250 mm x 21.2 mm)
Mobile Phase Gradient: 60% to 80% Acetonitrile in Water
Flow Rate 15 mL/min
Injection Volume 1 mL (of 10 mg/mL solution)
Detection UV at 280 nm
Retention Time ~12.5 min
Yield 90-98%
Purity (by analytical HPLC) >99.5%

Experimental Protocols

Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica gel.

  • Equilibration: Equilibrate the column by running the initial mobile phase (10% ethyl acetate in hexane) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.

  • Elution: Begin elution with 10% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase to 30% ethyl acetate.

  • Fraction Collection: Collect fractions based on the elution profile monitored by TLC or a UV detector.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol for Preparative Thin-Layer Chromatography
  • Sample Application: Dissolve the crude sample in a small amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube or syringe, apply the solution as a narrow band along the origin line of the preparative TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase (20% ethyl acetate in hexane). Allow the solvent front to ascend to near the top of the plate.

  • Visualization: Visualize the separated bands under a UV lamp.

  • Scraping: Carefully scrape the silica gel band corresponding to the desired product.

  • Extraction: Extract the product from the silica gel by washing with a polar solvent such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Filtration and Concentration: Filter the mixture to remove the silica gel and concentrate the filtrate under reduced pressure to yield the purified compound.

Protocol for Preparative HPLC
  • System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions (60% acetonitrile in water).

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Injection: Inject the sample onto the column.

  • Chromatography: Run the gradient program from 60% to 80% acetonitrile over the desired time.

  • Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the final pure product.

Visualizations

Flash_Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Sample equilibrate->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Solvent pool_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for Flash Column Chromatography Purification.

Preparative_TLC_Workflow start Start apply_sample Apply Sample to Plate start->apply_sample develop_plate Develop Plate in Chamber apply_sample->develop_plate visualize Visualize Bands (UV) develop_plate->visualize scrape_band Scrape Product Band visualize->scrape_band extract Extract Product from Silica scrape_band->extract filter_concentrate Filter and Concentrate extract->filter_concentrate end Pure Product filter_concentrate->end

Caption: Workflow for Preparative TLC Purification.

HPLC_Purification_Logical_Flow input Crude Sample Dissolve & Filter hplc HPLC System Equilibrate Inject Sample Run Gradient input->hplc output Fraction Collector Collect Peak Analyze Purity hplc->output product Pure Product Remove Solvent output->product

Caption: Logical Flow for Preparative HPLC Purification.

Application Notes and Protocols for the Catalytic Conversion of 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols and data are based on established catalytic methods for structurally analogous substituted benzaldehydes, such as vanillin and 4-methoxybenzaldehyde. Due to a lack of specific literature on the catalytic conversion of 4-Butoxy-3-ethoxybenzaldehyde, these notes provide a representative and adaptable framework for research and development.

Introduction

This compound is an aromatic aldehyde with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selective conversion of its aldehyde functional group is a key step in elaborating its molecular structure. Catalytic transfer hydrogenation, particularly the Meerwein-Ponndorf-Verley (MPV) reduction, offers a highly chemoselective method for the reduction of aldehydes to their corresponding alcohols. This method is advantageous due to its mild reaction conditions and tolerance of other functional groups. Zirconium-based catalysts, in particular, have demonstrated high efficiency and reusability in such transformations.

This document provides a detailed protocol for the catalytic transfer hydrogenation of this compound to 4-Butoxy-3-ethoxybenzyl alcohol using a heterogeneous zirconia catalyst and isopropanol as both the hydrogen donor and solvent.

Catalytic Pathway: Meerwein-Ponndorf-Verley (MPV) Reduction

The proposed catalytic cycle for the zirconium-catalyzed MPV reduction of this compound is illustrated below. The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropanol (coordinated to the zirconium center) to the carbonyl carbon of the aldehyde.

MPV_Catalytic_Cycle cluster_cycle Catalytic Cycle Zr_cat Zr Catalyst Coordination Aldehyde Coordination Zr_cat->Coordination + Aldehyde Transition_State Six-Membered Transition State Coordination->Transition_State + Isopropanol Hydride_Transfer Hydride Transfer & Product Formation Transition_State->Hydride_Transfer Product_Release Alcohol Product Release Hydride_Transfer->Product_Release - Acetone Product_Release->Zr_cat + Isopropanol (Regeneration) Alcohol 4-Butoxy-3-ethoxy- benzyl alcohol Product_Release->Alcohol Aldehyde 4-Butoxy-3-ethoxy- benzaldehyde Aldehyde->Coordination

Caption: Proposed catalytic cycle for the MPV reduction.

Experimental Workflow

The general workflow for the catalytic reduction of this compound is outlined below. This process includes catalyst preparation, reaction setup, monitoring, and product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Prep Catalyst Preparation (Hydrous Zirconia Activation) Reaction_Setup Reaction Setup (Flow Reactor or Batch) Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Substrate in Isopropanol) Reagent_Prep->Reaction_Setup Reaction_Run Run Reaction (Controlled Temperature) Reaction_Setup->Reaction_Run Monitoring Monitor Conversion (TLC, GC-MS) Reaction_Run->Monitoring Workup Reaction Quenching & Catalyst Filtration Monitoring->Workup Purification Solvent Evaporation & Purification Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow diagram.

Quantitative Data Summary

The following table summarizes representative data for the catalytic transfer hydrogenation of substituted benzaldehydes using zirconium-based catalysts, which can be used as a benchmark for the conversion of this compound.[1][2]

Substrate (Analogous)CatalystTemp. (°C)Time (h)Conversion (%)Yield (%)Reference
4-MethoxybenzaldehydeHydrous Zirconia821>9998[2]
VanillinZr-SBA-1515049895 (alcohol)(Inferred)
BenzaldehydeHydrous Zirconia820.5>9997[2]
This compound Hydrous Zirconia 82-100 1-2 >95 (Expected) >90 (Expected) N/A

Detailed Experimental Protocol

Protocol: Catalytic Transfer Hydrogenation of this compound

This protocol is adapted from established procedures for the MPV reduction of aromatic aldehydes using a heterogeneous hydrous zirconia catalyst.[1][2]

Materials and Equipment:

  • This compound (Substrate)

  • Hydrous Zirconium Oxide (Catalyst)

  • Isopropanol (Anhydrous, Solvent and Hydrogen Donor)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (Silica gel)

  • Rotary evaporator

  • Column chromatography setup (if necessary for purification)

Catalyst Activation:

  • Place the hydrous zirconium oxide in a ceramic crucible.

  • Heat the catalyst in a furnace at 270-300°C for 10-12 hours to partially dehydrate and activate it.

  • Allow the catalyst to cool to room temperature in a desiccator before use.

Reaction Procedure:

  • To a 100 mL round-bottom flask, add the activated hydrous zirconium oxide (5 mol%).

  • Add this compound (1.0 eq).

  • Add anhydrous isopropanol (0.2 M solution concentration).

  • Fit the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Flush the system with an inert gas (e.g., Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-3 hours.

Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the heterogeneous zirconia catalyst. The catalyst can be washed with isopropanol, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the isopropanol and by-product (acetone).

  • The resulting crude product, 4-Butoxy-3-ethoxybenzyl alcohol, can be purified by column chromatography on silica gel if necessary, using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization:

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • FT-IR: To observe the disappearance of the aldehyde C=O stretch and the appearance of the alcohol O-H stretch.

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Butoxy-3-ethoxybenzaldehyde, a key intermediate in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with a suitable butyl-containing alkylating agent, such as 1-bromobutane. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of ethyl vanillin acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2]

Q2: What are the necessary starting materials and reagents for this synthesis?

A2: The primary starting materials are 3-ethoxy-4-hydroxybenzaldehyde (also known as ethyl vanillin) and a primary butyl halide, typically 1-bromobutane or 1-iodobutane.[2][3] Key reagents include a base to deprotonate the phenolic hydroxyl group and an appropriate solvent. Commonly used bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[2][4][5] The reaction is typically carried out in a polar aprotic solvent such as acetone, acetonitrile (ACN), or dimethylformamide (DMF).[2][6]

Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis, and is it necessary?

A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is highly recommended for this synthesis, especially when using an inorganic base like NaOH or K₂CO₃ in a two-phase system.[4][7] The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby significantly increasing the reaction rate and yield under milder conditions.[8][9] While not strictly necessary, using a PTC often leads to a more efficient and scalable process.[10]

Troubleshooting Guide

Problem: Low or Inconsistent Yield

Q4: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. Below are common causes and their corresponding solutions.

  • Incomplete Deprotonation: The phenolic hydroxyl group of ethyl vanillin must be fully deprotonated to form the reactive phenoxide. If a weak base is used or an insufficient amount is added, the reaction will not proceed to completion.

    • Solution: Ensure at least one equivalent of a sufficiently strong base is used. For bases like K₂CO₃, using 1.5 equivalents is common.[2] For a more robust reaction, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF, or use a phase-transfer catalyst with NaOH.[4][11]

  • Competing Elimination Reaction: The alkyl halide (1-bromobutane) can undergo an E2 elimination reaction to form butene, especially at high temperatures or in the presence of a sterically hindered or very strong base.[11]

    • Solution: Maintain a moderate reaction temperature. If using a strong base, consider adding the alkyl halide slowly at a lower temperature. Using a primary alkyl halide like 1-bromobutane minimizes this side reaction, as the Sₙ2 pathway is heavily favored.[1]

  • Poor Reagent Quality: Moisture in the solvent or reagents can quench the phenoxide intermediate. The purity of the starting ethyl vanillin and the alkyl halide is also critical.

    • Solution: Use anhydrous solvents and ensure reagents are dry, particularly when using water-sensitive bases like NaH. Verify the purity of your starting materials before beginning the reaction.

  • Inefficient Reaction Conditions: Long reaction times at suboptimal temperatures can lead to degradation or side reactions.

    • Solution: The use of a phase-transfer catalyst can dramatically shorten reaction times and allow for lower temperatures.[12] A patented method using NaOH and TBAB reports a 94.8% yield after 4 hours at 25°C.[4]

Problem: Product Purity Issues

Q5: My final product is contaminated with unreacted starting material and other impurities. How can I minimize byproduct formation and improve purification?

A5: The primary impurity is often unreacted 3-ethoxy-4-hydroxybenzaldehyde.

  • Cause: Incomplete reaction is the most common reason for the presence of starting material.

    • Solution: To drive the reaction to completion, consider increasing the reaction time, raising the temperature moderately, or employing a phase-transfer catalyst to enhance the reaction rate.[8] Using a slight excess (1.05-1.2 equivalents) of the alkylating agent can also help consume all the starting phenoxide.[2][6]

  • Cause: Formation of byproducts during workup.

    • Solution: A standard workup involves filtering out the inorganic salts, followed by extraction. Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted acidic ethyl vanillin, followed by water and brine washes.[13]

  • Cause: Difficulty in purification.

    • Solution: The crude product can be purified effectively by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel if significant impurities are present.[6][13]

Data Presentation

The selection of base and catalyst system is critical for maximizing yield. The following table summarizes outcomes from related O-alkylation reactions, providing a basis for condition selection.

Starting MaterialBase (Equivalents)Alkylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference(s)
IsovanillinNaOH (1.05)Ethyl BromideTBABWater25494.8[4]
HydroquinoneK₂CO₃ (1.5)1-BromobutaneNoneAcetoneReflux12-1887.0 - 89.1[2]
2,4-DihydroxybenzaldehydeCsHCO₃ (1.5)Alkyl BromideNoneAcetonitrile804-12~95[6]
2,4-DihydroxybenzaldehydeK₂CO₃ (1.15)Benzyl ChlorideKIAcetone40-65[6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is adapted from standard Williamson ether synthesis procedures.[2]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone (approx. 15-20 mL per gram of aldehyde).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain this temperature for 12-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of fresh acetone.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (eluent: ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Phase-Transfer Catalyzed Synthesis

This protocol is based on highly efficient PTC methods.[4][9]

  • Reaction Setup: In a round-bottom flask, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and a suitable organic solvent like toluene or methylene chloride.

  • Addition of Base: Prepare a 20-50% aqueous solution of sodium hydroxide (2.0-3.0 eq) and add it to the flask.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.1 eq) to the two-phase mixture.

  • Reaction: Stir the mixture vigorously at a temperature between 25-50°C for 4-8 hours. Vigorous stirring is essential to create a large surface area between the two phases. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be performed as described in Protocol 1.

Visualizations

The following diagrams illustrate the key chemical and logical pathways involved in the synthesis.

Caption: Williamson ether synthesis of this compound.

Caption: Competing Sₙ2 (synthesis) and E2 (elimination) pathways.

Troubleshooting_Workflow start Low Yield or High Impurity incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Reactions? start->side_rxn workup_issue Workup/Purification Issue? start->workup_issue incomplete_rxn->side_rxn No check_base Check Base: - Strength? - Equivalents? incomplete_rxn->check_base Yes side_rxn->workup_issue No check_temp Lower Reaction Temperature side_rxn->check_temp Yes base_wash Add alkaline wash step to remove acidic starting material workup_issue->base_wash Yes check_time_temp Check Reaction: - Time too short? - Temp too low? check_base->check_time_temp add_ptc Consider adding a Phase-Transfer Catalyst (PTC) check_time_temp->add_ptc check_base_strength Use a milder base (e.g., K₂CO₃ vs NaH) check_temp->check_base_strength purify Optimize purification (Recrystallization or Chromatography) base_wash->purify

Caption: Troubleshooting workflow for optimizing synthesis.

References

Side-product formation in the synthesis of 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Butoxy-3-ethoxybenzaldehyde. Our aim is to facilitate a smooth experimental process by addressing potential challenges, from side-product formation to purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Deprotonation: The reaction requires the formation of a phenoxide from 3-ethoxy-4-hydroxybenzaldehyde. Ensure your base (e.g., potassium carbonate, sodium hydride) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents) to drive the deprotonation to completion.

  • Reaction Temperature and Time: The reaction may require heating to proceed at an optimal rate. A typical temperature range is 50-100°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[1]

  • Purity of Reagents: The purity of the starting materials, particularly the butylating agent (e.g., 1-bromobutane), is crucial. Impurities can lead to side reactions. It is advisable to use freshly distilled or high-purity reagents.

  • Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate the SN2 reaction rate.[1] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.

Q2: My final product is contaminated with unreacted 3-ethoxy-4-hydroxybenzaldehyde. How can I remove it?

A2: Unreacted starting material is a common impurity. Here are effective purification strategies:

  • Aqueous Base Wash: During the work-up, washing the organic layer with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) will deprotonate the acidic phenolic hydroxyl group of the unreacted starting material, forming a water-soluble salt that partitions into the aqueous layer. The desired ether product will remain in the organic layer.

  • Column Chromatography: If the base wash is insufficient, silica gel column chromatography is a reliable method for separating the less polar product from the more polar starting material. A suitable eluent system, such as a gradient of ethyl acetate in hexanes, can be developed by first analyzing the mixture by TLC.

Q3: I have identified a side-product with a mass corresponding to butene. What is the cause and how can I minimize its formation?

A3: The formation of butene is likely due to a competing E2 elimination reaction of the 1-bromobutane, especially in the presence of a strong base.[2]

  • Reaction Temperature: Higher temperatures can favor the elimination reaction.[1] Try running the reaction at the lower end of the effective temperature range.

  • Choice of Base: While a strong base is needed for deprotonation, a very strong or sterically hindered base can promote elimination. Using a milder base like potassium carbonate can sometimes favor the desired SN2 reaction over elimination.

  • Nature of the Alkyl Halide: While you are using a primary alkyl halide (1-bromobutane), which is ideal for SN2 reactions, ensuring its quality is important.[3][4]

Q4: Are there other potential side-products I should be aware of?

A4: Besides elimination, another possible side reaction in the Williamson ether synthesis with phenoxides is C-alkylation , where the butyl group attaches to the aromatic ring instead of the oxygen atom.[5] This is due to the ambident nature of the phenoxide nucleophile.

  • Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.

Data Presentation

Table 1: Reactants and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-Ethoxy-4-hydroxybenzaldehydeC₉H₁₀O₃166.17Starting Material
1-BromobutaneC₄H₉Br137.02Butylating Agent
Potassium CarbonateK₂CO₃138.21Base
This compoundC₁₃H₁₈O₃222.28Product

Table 2: Representative Reaction Conditions and Expected Outcomes

ParameterCondition ACondition B
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent AcetoneDimethylformamide (DMF)
Temperature Reflux (approx. 56°C)80°C
Reaction Time 6-8 hours2-4 hours
Expected Yield Good to ExcellentExcellent
Potential Side-Products Minimal butene formationHigher potential for side reactions if temperature is not controlled

Note: The data in Table 2 are representative and may vary based on specific experimental setup and reagent purity.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline based on established Williamson ether synthesis procedures for similar compounds.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) to anhydrous acetone or DMF (10-15 mL per mmol of the starting aldehyde).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80°C (for DMF) and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using acetone, filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into ice-cold water.

    • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with 1M NaOH solution (2 x volume of the organic layer) to remove unreacted starting material.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary.

Visualizations

Reaction_Pathway cluster_reactants Reactants 3-Ethoxy-4-hydroxybenzaldehyde 3-Ethoxy-4-hydroxybenzaldehyde Phenoxide Intermediate Phenoxide Intermediate 3-Ethoxy-4-hydroxybenzaldehyde->Phenoxide Intermediate + Base 1-Bromobutane 1-Bromobutane Side-product (Butene) Side-product (Butene) 1-Bromobutane->Side-product (Butene) + Base (E2) Base (K2CO3) Base (K2CO3) This compound This compound Phenoxide Intermediate->this compound + 1-Bromobutane (SN2)

Caption: Main reaction pathway and a potential side-reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_reaction_conditions Suboptimal Temperature/Time? check_deprotonation->check_reaction_conditions No solution_deprotonation Increase base equivalents Use anhydrous base check_deprotonation->solution_deprotonation Yes check_reagents Impure Reagents? check_reaction_conditions->check_reagents No solution_reaction_conditions Optimize temperature Monitor with TLC for time check_reaction_conditions->solution_reaction_conditions Yes check_side_reactions Side-products Observed? check_reagents->check_side_reactions No solution_reagents Use high-purity reagents check_reagents->solution_reagents Yes solution_side_reactions Adjust temperature Consider milder base check_side_reactions->solution_side_reactions Yes end_node Improved Synthesis check_side_reactions->end_node No solution_deprotonation->end_node solution_reaction_conditions->end_node solution_reagents->end_node solution_side_reactions->end_node

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Crude 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Butoxy-3-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most probable impurities include unreacted starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and 1-bromobutane. Additionally, by-products from side reactions can be present, including the product of O-alkylation at the aldehyde group, and potentially small amounts of the corresponding carboxylic acid due to oxidation of the aldehyde.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for determining the purity and identifying impurities.[2][3] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also highly effective for confirming the structure and assessing purity by identifying characteristic peaks of the product and any residual starting materials or by-products.[4]

Q3: Is this compound prone to degradation during purification?

A3: Aldehydes can be sensitive to oxidation, especially at elevated temperatures or in the presence of air, which can lead to the formation of the corresponding carboxylic acid.[1] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps like distillation.

Q4: What are the general safety precautions to be followed during the purification of this compound?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The specific hazards of the solvents and reagents used in the purification process should be reviewed from their respective Safety Data Sheets (SDS).

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause(s) Troubleshooting Steps
Poor separation of product from impurities. The solvent system (eluent) has either too high or too low polarity.1. Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the product. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[1] 2. Use a shallower solvent gradient during elution to improve resolution between closely eluting compounds.
Product is eluting with the solvent front. The eluent is too polar.1. Decrease the polarity of the eluent. Start with a less polar solvent system, for example, a higher percentage of hexane in a hexane/ethyl acetate mixture.
Product is not eluting from the column. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For instance, systematically increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Streaking or tailing of the product band on the column. 1. The sample was overloaded on the column. 2. The product is interacting too strongly with the stationary phase (silica gel). 3. The presence of acidic impurities.1. Reduce the amount of crude material loaded onto the column. 2. Consider using a less polar stationary phase like alumina if strong interactions with silica are suspected. 3. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the silica gel and reduce tailing of basic compounds, or a small amount of acetic acid for acidic compounds.
Recrystallization Issues
Issue Potential Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The chosen solvent is not suitable.1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent to reduce saturation. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Try a different solvent or a solvent pair. Good options for aromatic ethers include ethanol/water or toluene/hexane.[5][6]
No crystal formation upon cooling. The solution is not saturated enough, or nucleation is slow.1. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal of pure this compound. 3. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Low recovery of the purified product. 1. Too much solvent was used for recrystallization. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 3. Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing out.
The purified product is still impure. The impurity has similar solubility characteristics to the product in the chosen solvent.1. Perform a second recrystallization using a different solvent system. 2. Consider a preliminary purification step , such as column chromatography, to remove the persistent impurity before recrystallization.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative)
Column Chromatography 85%>98%75-85%
Recrystallization 85%>97%60-75%
Vacuum Distillation 85%>99%80-90%

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic aldehydes. Actual results may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the silica gel slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair where the crude product is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, toluene/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them under vacuum.

Mandatory Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve wash_base Wash with Aqueous Base (e.g., NaHCO3 solution) dissolve->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purification_choice Choose Purification Method concentrate->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product distillation Vacuum Distillation purification_choice->distillation Liquid Product analyze Analyze Purity (HPLC, GC-MS, NMR) column->analyze recrystallization->analyze distillation->analyze pure_product Pure Product analyze->pure_product

Caption: General experimental workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_options Purification Options start Impure Product After Initial Purification check_purity Assess Purity and Identify Impurities (NMR, GC-MS) start->check_purity re_purify_column Re-purify by Column Chromatography check_purity->re_purify_column Multiple Impurities re_recrystallize Re-recrystallize with Different Solvent check_purity->re_recrystallize Single stubborn impurity (solid product) distill Perform Vacuum Distillation check_purity->distill Boiling point difference (liquid product) final_product Pure Product re_purify_column->final_product re_recrystallize->final_product distill->final_product

Caption: Logical troubleshooting guide for further purification of this compound.

References

Optimization of reaction conditions for 4-Butoxy-3-ethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Butoxy-3-ethoxybenzaldehyde. The information is presented in a clear question-and-answer format to directly address potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with a suitable butylating agent, typically an n-butyl halide such as 1-bromobutane or 1-chlorobutane.[1][3][4] The reaction is typically carried out in the presence of a base.[1]

Q2: What is the starting material for this synthesis?

A2: The primary starting material is 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin.[4][5][6][7] This compound provides the core benzaldehyde structure with the ethoxy group at the 3-position and a hydroxyl group at the 4-position, which will be alkylated.

Q3: What are the key reagents and their roles in this synthesis?

A3: The key reagents are:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): The substrate containing the phenolic hydroxyl group to be alkylated.[4][5][6][7]

  • n-Butyl Halide (e.g., 1-bromobutane): The alkylating agent that provides the butyl group.[1]

  • Base (e.g., Potassium Carbonate, Sodium Hydroxide): Deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[1]

  • Solvent (e.g., Acetone, DMF, Ethanol): Dissolves the reactants and facilitates the reaction.[1]

  • Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium Bromide): Can be used to enhance the reaction rate, especially in biphasic systems.[8]

Q4: What are the typical reaction conditions?

A4: Typical reaction conditions involve heating the mixture of 3-ethoxy-4-hydroxybenzaldehyde, a butyl halide, and a base in a suitable solvent.[1] Temperatures can range from room temperature to the reflux temperature of the solvent, and reaction times can vary from a few hours to overnight.[9] The progress of the reaction is often monitored by thin-layer chromatography (TLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inefficient Deprotonation of the Phenol The base used may not be strong enough, or an insufficient amount was used. Consider using a stronger base like sodium hydride (NaH) or increasing the molar equivalent of a weaker base like potassium carbonate (K₂CO₃). Ensure the base is fresh and anhydrous.
Poor Quality of Reagents The 3-ethoxy-4-hydroxybenzaldehyde may be impure, or the butyl halide may have degraded. Purify the starting materials if necessary. Use freshly distilled butyl halide.
Inappropriate Solvent The chosen solvent may not be suitable for the SN2 reaction. Polar aprotic solvents like DMF or acetonitrile are often effective.[10] If using a less polar solvent, a phase transfer catalyst may be beneficial.[8]
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC.
Side Reactions The primary competing reaction is the elimination of the alkyl halide, especially with secondary or tertiary halides (though n-butyl halides are primary).[1] Ensure the use of a primary butyl halide.

Problem 2: Formation of Significant By-products

Possible Cause Recommended Solution
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or inefficient base. See solutions for "Low or No Product Yield".
Dialkylation (O- and C-alkylation) While less common for phenols, C-alkylation at the ortho position to the hydroxyl group can occur under certain conditions. Using milder bases and controlling the stoichiometry can minimize this.
Elimination Product (Butene) This can occur if the reaction temperature is too high or if a very strong, sterically hindered base is used.[1] Maintain a moderate reaction temperature.

Problem 3: Difficulty in Product Purification

Possible Cause Recommended Solution
Similar Polarity of Product and Starting Material If unreacted 3-ethoxy-4-hydroxybenzaldehyde remains, its polarity may be close to the product, making separation by column chromatography challenging. Optimize the reaction to ensure complete consumption of the starting material. A basic wash (e.g., with dilute NaOH) can help remove unreacted phenol.
Oily Product The product, this compound, is expected to be a low-melting solid or an oil. If it does not crystallize, purification by column chromatography on silica gel is the recommended method.
High Boiling Point Due to its relatively high molecular weight, distillation may require reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.

Data Presentation

Table 1: Typical Reagents and Molar Ratios for Williamson Ether Synthesis of Alkoxybenzaldehydes

ReagentRoleTypical Molar Ratio (relative to Phenol)
3-Ethoxy-4-hydroxybenzaldehydeSubstrate1.0
1-BromobutaneAlkylating Agent1.0 - 1.2
Potassium Carbonate (K₂CO₃)Base1.5 - 2.5
Sodium Hydroxide (NaOH)Base1.1 - 1.5
Tetrabutylammonium BromidePhase Transfer Catalyst0.05 - 0.1

Table 2: Comparison of Reaction Conditions for Analogous Williamson Ether Syntheses

Phenolic SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
IsovanillinEthyl BromideNaOHWater25494.8[9]
IsovanillinEthyl BromideK₂CO₃Water25495.1[9]
2-Naphthol1-BromobutaneNaOHEthanolReflux1Not specified[1]
Hydroquinone1-BromobutaneK₂CO₃AcetoneReflux12-1887-89

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures for Williamson ether synthesis of similar phenolic compounds.[1]

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.05 - 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Mandatory Visualizations

Reaction_Pathway start 3-Ethoxy-4-hydroxybenzaldehyde phenoxide Phenoxide Intermediate start->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack butyl_bromide 1-Bromobutane butyl_bromide->phenoxide salt KBr + KHCO₃ product->salt By-products base Base (e.g., K₂CO₃) base->start

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (Ethyl Vanillin, K₂CO₃, Acetone) B 2. Add 1-Bromobutane A->B C 3. Reflux & Monitor by TLC B->C D 4. Work-up (Filtration, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low or No Product Yield? cause1 Inefficient Deprotonation? start->cause1 Yes cause2 Poor Reagent Quality? start->cause2 No solution1 Use stronger/more base cause1->solution1 Yes cause3 Suboptimal Reaction Conditions? cause1->cause3 No end Problem Resolved solution1->end solution2 Purify starting materials cause2->solution2 Yes cause2->cause3 No solution2->end solution3 Increase temperature / change solvent cause3->solution3 solution3->end

Caption: Troubleshooting decision tree for low product yield.

References

Preventing oxidation of 4-Butoxy-3-ethoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butoxy-3-ethoxybenzaldehyde. The information provided is focused on preventing oxidation during storage to ensure the integrity of the compound for experimental use.

Troubleshooting Guide: Assessing and Preventing Oxidation

Issue: Suspected Degradation of this compound During Storage

If you suspect that your stored this compound has degraded, follow this troubleshooting guide to assess its purity and implement corrective actions for future storage.

Step 1: Visual Inspection and Qualitative Testing

  • Visual Inspection: Pure this compound should be a clear to pale yellow liquid. The presence of crystalline precipitate may indicate oxidation to 4-butoxy-3-ethoxybenzoic acid.

  • Qualitative Tests for Aldehydes: Perform a simple qualitative test to confirm the presence of the aldehyde functional group. A negative or weak positive result for a known aldehyde-containing sample may suggest significant degradation.

    • Tollen's Test (Silver Mirror Test): This test identifies the presence of aldehydes. Aldehydes will reduce the silver ions in the Tollen's reagent to metallic silver, forming a characteristic silver mirror on the inside of the test tube.[1]

    • Fehling's Test: Aldehydes, when heated with Fehling's solution, reduce the blue copper(II) ions to a brick-red precipitate of copper(I) oxide.[2][3] Aromatic aldehydes may give a negative result with this test.

Step 2: Quantitative Analysis for Purity Assessment

If qualitative tests suggest degradation, or for routine quality control, employ quantitative analytical methods to determine the purity of this compound and identify degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the aldehyde and its primary oxidation product, 4-butoxy-3-ethoxybenzoic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for purity analysis and identification of volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the oxidation by observing the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal.

Step 3: Implementing Optimal Storage Conditions

To prevent future oxidation, implement the following storage best practices:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]

  • Temperature Control: Store at reduced temperatures (2-8 °C) to slow down the rate of oxidation.

  • Light Protection: Use amber glass vials or store in the dark to prevent light-induced degradation.

  • Antioxidant Addition: Consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%).[5][6][7]

  • Container Selection: Use tightly sealed glass containers with PTFE-lined caps to prevent leakage and exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound during storage?

The primary degradation product of this compound upon exposure to air is the corresponding carboxylic acid, 4-butoxy-3-ethoxybenzoic acid, formed through oxidation of the aldehyde group.[8]

Q2: How can I tell if my this compound has oxidized?

Visual signs of oxidation include the formation of a crystalline precipitate (4-butoxy-3-ethoxybenzoic acid) in the liquid. A definitive assessment of purity requires analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Q3: What are the recommended storage conditions to prevent oxidation?

To minimize oxidation, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (nitrogen or argon) at 2-8 °C.

Q4: Can I use an antioxidant to stabilize this compound?

Yes, adding an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% can help inhibit oxidation and prolong the shelf life of the compound.[5][6][7]

Q5: Are there simple chemical tests to check for the presence of the aldehyde?

Yes, Tollen's test and Fehling's test are classical qualitative tests for aldehydes. A positive Tollen's test (formation of a silver mirror) is a good indicator of the presence of the aldehyde functional group. Note that aromatic aldehydes may not react with Fehling's solution.[1][3]

Data Presentation

Table 1: Influence of Storage Conditions on the Stability of Aromatic Aldehydes (Representative Data)

Storage ConditionTemperature (°C)AtmosphereLight ExposureAntioxidant (BHT)Expected Purity after 12 Months (%)
Optimal 2-8Inert (Argon/Nitrogen)Dark (Amber Vial)0.05%>99%
Sub-optimal A 2-8Inert (Argon/Nitrogen)Dark (Amber Vial)None95-98%
Sub-optimal B 2-8AirDark (Amber Vial)0.05%90-95%
Sub-optimal C 25 (Room Temp)Inert (Argon/Nitrogen)Dark (Amber Vial)0.05%90-95%
Poor 25 (Room Temp)AirAmbient LightNone<90%

Note: This table provides expected stability based on general principles for aromatic aldehydes. Actual stability of this compound should be confirmed by analytical testing.

Experimental Protocols

Protocol 1: Qualitative Analysis of Aldehyde Presence using Tollen's Test

Objective: To qualitatively determine the presence of the aldehyde functional group in a sample of this compound.

Materials:

  • Test tubes

  • Silver nitrate (AgNO₃) solution (5%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ammonia (NH₃) solution (2%)

  • Sample of this compound

  • Positive control (e.g., fresh benzaldehyde)

  • Water bath

Procedure:

  • In a clean test tube, add 2 mL of 5% silver nitrate solution.

  • Add one drop of 10% sodium hydroxide solution. A brownish precipitate of silver oxide will form.

  • Add 2% ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is the Tollen's reagent. Caution: Prepare this reagent fresh and do not store it as it can form explosive silver fulminate.[5]

  • Add 2-3 drops of the this compound sample to the Tollen's reagent.

  • Gently warm the mixture in a water bath at 60°C for a few minutes.

  • Observation: The formation of a silver mirror on the inner wall of the test tube, or a black precipitate of silver, indicates a positive test for an aldehyde. Compare the result with a positive control.

Protocol 2: Quantitative Purity Analysis by HPLC

Objective: To quantify the purity of this compound and detect the presence of 4-butoxy-3-ethoxybenzoic acid.

Instrumentation and Conditions (Example Method - Validation Required):

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v). For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound (e.g., 1 mg/mL) and a separate standard for 4-butoxy-3-ethoxybenzoic acid in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of the this compound in the sample chromatogram to the standard to determine its purity. The presence of a peak corresponding to the retention time of the 4-butoxy-3-ethoxybenzoic acid standard indicates oxidation.

Mandatory Visualization

Oxidation_Pathway cluster_reactants Reactants cluster_product Oxidation Product This compound This compound 4-butoxy-3-ethoxybenzoic_acid 4-butoxy-3-ethoxybenzoic acid This compound->4-butoxy-3-ethoxybenzoic_acid Oxidation Oxygen Oxygen Oxygen->4-butoxy-3-ethoxybenzoic_acid

Caption: Oxidation of this compound.

Experimental_Workflow cluster_storage Storage cluster_assessment Purity Assessment cluster_decision Decision cluster_action Action A Stored this compound B Visual Inspection & Qualitative Tests A->B C Quantitative Analysis (HPLC/GC-MS/NMR) B->C D Purity Acceptable? C->D E Use in Experiment D->E Yes F Implement Improved Storage / Repurify D->F No

Caption: Experimental workflow for purity assessment.

Troubleshooting_Storage A Is the compound stored under an inert atmosphere? B Store under Nitrogen or Argon A->B No C Is the storage temperature 2-8 °C? A->C Yes B->C D Refrigerate the compound C->D No E Is the container amber glass and tightly sealed? C->E Yes D->E F Transfer to a suitable container E->F No G Is an antioxidant (e.g., BHT) used? E->G Yes F->G H Consider adding 0.01-0.1% BHT G->H No I Storage conditions are optimized G->I Yes H->I

Caption: Troubleshooting decision tree for storage conditions.

References

Technical Support Center: Scaling Up the Synthesis of 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 4-Butoxy-3-ethoxybenzaldehyde, a key intermediate in various research and development applications. This resource offers detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis and scale-up, and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[1][2]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The selection of a suitable base is crucial for the deprotonation of the hydroxyl group, while the solvent influences the reaction rate and solubility of reactants. Temperature and reaction time are optimized to ensure complete conversion while minimizing side reactions.

Q3: What are the potential side reactions to be aware of?

A3: A common side reaction in the Williamson ether synthesis is the elimination reaction of the alkyl halide, which is more prevalent with secondary and tertiary halides.[3][4] However, since 1-bromobutane is a primary halide, this is less of a concern. Incomplete reactions can leave unreacted starting materials, and if the reaction temperature is too high, undesired byproducts may form.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The melting point of the purified solid can also serve as an indicator of purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base may not be strong enough or used in insufficient quantity. 2. Poor Quality Reagents: Starting materials or the alkyl halide may be impure or degraded. 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion. 4. Short Reaction Time: The reaction may not have been allowed to run long enough for complete conversion.1. Use a stronger base (e.g., sodium hydroxide) or increase the molar equivalent of the base (e.g., 1.5 equivalents of potassium carbonate). 2. Ensure the purity of 3-ethoxy-4-hydroxybenzaldehyde and use freshly distilled or high-purity 1-bromobutane. 3. Gradually increase the reaction temperature while monitoring for side product formation. Refluxing is often necessary.[1][2] 4. Monitor the reaction progress using TLC until the starting material is consumed.
Formation of Significant Byproducts 1. High Reaction Temperature: Excessive heat can lead to decomposition or side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials or side products.1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Use a slight excess of the alkylating agent (e.g., 1.05-1.2 equivalents of 1-bromobutane) to ensure complete conversion of the phenoxide.
Difficulty in Product Purification 1. Residual High-Boiling Solvent: Solvents like DMF or DMSO can be difficult to remove completely. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the polarity of the product and impurities are too close.1. After the reaction, perform an aqueous work-up to remove the high-boiling solvent. Extraction with a lower-boiling organic solvent (e.g., ethyl acetate or diethyl ether) is recommended.[5] 2. Optimize the solvent system for column chromatography using TLC. A gradient elution from a non-polar to a more polar solvent system can improve separation. For aldehydes, a bisulfite extraction can be a highly selective purification method.[5]
Scale-Up Issues (e.g., Decreased Yield, Exotherms) 1. Inefficient Heat Transfer: In larger reaction vessels, localized overheating can occur, leading to side reactions. 2. Mixing Issues: Inadequate mixing can result in localized high concentrations of reagents, promoting side reactions. 3. Exothermic Reaction Control: The initial deprotonation and the SN2 reaction can be exothermic.1. Use a jacketed reactor with controlled heating and cooling capabilities. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 2. Employ mechanical stirring for large-scale reactions to ensure homogeneity. 3. Add the base and alkylating agent portion-wise or via a dropping funnel to control the reaction rate and temperature.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate or Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in DMF or ethanol.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution.

  • Formation of Phenoxide: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide ion.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.05-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-8 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the reaction mixture into ice water to precipitate the product. If ethanol was used, the solvent can be removed under reduced pressure.

  • Extraction: Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.

Quantitative Data Summary
ParameterValueReference
Starting Material 3-Ethoxy-4-hydroxybenzaldehydeGeneral Knowledge
Alkylating Agent 1-Bromobutane[1]
Base Potassium Carbonate / Sodium Hydroxide[6]
Solvent DMF / Ethanol[3][6]
Reaction Temperature Reflux (e.g., Ethanol bp: 78 °C, DMF: heating to 100°C)[1][6]
Reaction Time 3 - 8 hours[6]
Typical Yield 74% (for a similar reaction)[6]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 3-Ethoxy-4-hydroxybenzaldehyde + 1-Bromobutane reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction Reactants workup Aqueous Work-up reaction->workup Crude Product extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification end End: this compound purification->end Final Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

This diagram outlines the logical steps to troubleshoot common issues during the synthesis.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield byproducts Byproducts Formed start->byproducts purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents analyze_byproducts Analyze Byproducts (TLC/NMR) byproducts->analyze_byproducts check_solvent Check Residual Solvent purification_issue->check_solvent optimize_conditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) check_reagents->optimize_conditions Reagents OK solution Problem Resolved optimize_conditions->solution adjust_temp Adjust Temperature analyze_byproducts->adjust_temp Temp Issue adjust_stoichiometry Adjust Stoichiometry analyze_byproducts->adjust_stoichiometry Stoichiometry Issue adjust_temp->solution adjust_stoichiometry->solution optimize_purification Optimize Purification Method (Solvent System, Bisulfite Extraction) check_solvent->optimize_purification Solvent OK optimize_purification->solution

Caption: Troubleshooting logic for the synthesis of this compound.

References

Troubleshooting low conversion rates in 4-Butoxy-3-ethoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Butoxy-3-ethoxybenzaldehyde. The information is designed to help overcome common challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, offering potential causes and actionable solutions.

Issue: Low or No Conversion of Starting Material

Question: My reaction with this compound shows very low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low conversion rates in reactions with this compound can stem from several factors related to its structure and general aldehyde reactivity. The bulky butoxy and electron-donating ethoxy groups can influence the electrophilicity of the carbonyl carbon. Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[1][2][3]

Here are the primary aspects to investigate:

  • Insufficient Reagent Reactivity: The nucleophile you are using may not be strong enough to efficiently attack the sterically hindered and electronically stabilized carbonyl carbon of the benzaldehyde derivative.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and equilibrium.

  • Poor Reagent Quality or Degradation: The aldehyde starting material or other reagents may have degraded over time or could be of insufficient purity. Aldehydes are prone to oxidation to carboxylic acids.

  • Steric Hindrance: The presence of the butoxy and ethoxy groups ortho and meta to the aldehyde can sterically hinder the approach of the nucleophile to the carbonyl carbon.[1]

Troubleshooting Steps & Optimization Strategies:

  • Re-evaluate Your Reagents:

    • Increase Nucleophilicity: If applicable, consider using a more potent nucleophile. For instance, in organometallic additions, switching from an organocuprate to a more reactive organolithium or Grignard reagent might be beneficial, although this could also lead to side reactions.

    • Check Reagent Purity: Ensure the this compound is pure. Consider purification by distillation or recrystallization if impurities are suspected. Verify the activity of your other reagents, especially if they are moisture or air-sensitive.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10-20°C. For many reactions, providing more thermal energy can overcome the activation barrier. However, be mindful of potential side reactions or decomposition at higher temperatures.

    • Reaction Time: Extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is simply slow or has stalled.

    • Solvent Effects: The choice of solvent can dramatically influence reaction rates. If using a non-polar solvent, switching to a polar aprotic solvent (e.g., THF, DMF, DMSO) could enhance the reactivity of ionic nucleophiles.

    • Catalysis: For certain reactions, such as nucleophilic additions, acid catalysis can activate the carbonyl group by protonating the oxygen, making the carbonyl carbon more electrophilic.[4]

Quantitative Data on Reaction Parameter Optimization

The following table provides an illustrative example of how systematically varying reaction parameters can help identify optimal conditions for a hypothetical nucleophilic addition to this compound.

EntryParameter ChangedValueConversion Rate (%)Observations
1Baseline25°C, 2h, Toluene15Low conversion, starting material remains.
2Temperature50°C45Significant improvement in conversion.
3Temperature80°C60Further improvement, minor side products observed.
4Reaction Time (at 50°C)6h75Increased conversion with longer time.
5Solvent (at 50°C, 6h)THF85Polar aprotic solvent enhances rate.
6Catalyst (at 50°C, 6h, THF)p-TsOH (cat.)95Acid catalysis shows a significant positive effect.
Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature

  • Set up multiple small-scale reactions in parallel under an inert atmosphere (e.g., nitrogen or argon).

  • To each reaction vessel, add this compound (1 equivalent) dissolved in the chosen solvent.

  • Add the nucleophile and any other reagents.

  • Place each reaction vessel in a heating block or oil bath set to a different temperature (e.g., 25°C, 40°C, 60°C, 80°C).

  • Stir the reactions for a predetermined amount of time (e.g., 4 hours).

  • Quench the reactions appropriately and analyze the conversion rate for each temperature point using a suitable analytical method (e.g., GC-MS, LC-MS, or NMR).

Protocol 2: Screening for Solvent and Catalyst Effects

  • Prepare a stock solution of this compound and the nucleophile in a suitable solvent.

  • Aliquot the stock solution into several reaction vials.

  • To each vial, add a different solvent to be tested.

  • To a subset of these vials, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base, depending on the reaction mechanism.

  • Allow the reactions to proceed at the optimal temperature determined from Protocol 1.

  • Monitor the reactions over time to determine the relative rates and final conversions.

Visualizing Troubleshooting and Reaction Pathways

The following diagrams illustrate a logical workflow for troubleshooting low conversion rates and a general schematic for a nucleophilic addition reaction.

G cluster_0 Troubleshooting Low Conversion Start Low Conversion Observed Check_Purity Verify Purity of Starting Materials (Aldehyde, Reagents, Solvent) Start->Check_Purity Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions If Purity is Confirmed Temp Vary Temperature Optimize_Conditions->Temp Time Adjust Reaction Time Optimize_Conditions->Time Solvent Screen Different Solvents Optimize_Conditions->Solvent Reagent_Activity Consider Reagent Reactivity Temp->Reagent_Activity Time->Reagent_Activity Solvent->Reagent_Activity Stronger_Nu Use a Stronger Nucleophile Reagent_Activity->Stronger_Nu If applicable Catalyst Introduce a Catalyst (Acid or Base) Reagent_Activity->Catalyst If applicable Analysis Analyze Results & Re-iterate Stronger_Nu->Analysis Catalyst->Analysis G cluster_1 General Nucleophilic Addition Pathway Reactants This compound + Nucleophile (Nu-) Transition_State Transition State (Nucleophilic Attack on Carbonyl Carbon) Reactants->Transition_State Step 1 Intermediate Tetrahedral Alkoxide Intermediate Transition_State->Intermediate Protonation Protonation Step (e.g., with H2O or mild acid) Intermediate->Protonation Step 2 Product Alcohol Product Protonation->Product

References

Removal of unreacted starting materials from 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-butoxy-3-ethoxybenzaldehyde. The focus is on the effective removal of unreacted starting materials, specifically 4-hydroxy-3-ethoxybenzaldehyde and butyl bromide, which are common impurities from its synthesis via the Williamson ether reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The crude product is a viscous oil that is difficult to handle.

  • Question: My reaction work-up has resulted in a thick, oily crude product. How can I effectively purify this?

  • Answer: A viscous oily product often indicates the presence of residual solvent, unreacted starting materials, and byproducts. A combination of liquid-liquid extraction and column chromatography is typically the most effective approach for purification.

    • Step 1: Liquid-Liquid Extraction:

      • Dissolve the crude oil in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

      • Wash the organic layer with an aqueous sodium hydroxide solution (e.g., 1M NaOH). This will deprotonate the unreacted 4-hydroxy-3-ethoxybenzaldehyde, forming a water-soluble phenoxide salt that will partition into the aqueous layer.

      • Separate the aqueous layer. Repeat the wash with NaOH solution to ensure complete removal of the phenolic impurity.

      • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

      • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Step 2: Column Chromatography:

      • The resulting residue after extraction should be further purified by column chromatography to remove non-polar impurities like unreacted butyl bromide and other byproducts. A detailed protocol is provided below.

Issue 2: Thin Layer Chromatography (TLC) analysis shows poor separation of the product and impurities.

  • Question: I am having difficulty resolving the spots for my product and impurities on a TLC plate. How can I optimize the separation?

  • Answer: Achieving good separation on TLC is crucial for successful column chromatography. If you are observing overlapping spots, consider the following troubleshooting steps:

    • Adjusting Solvent Polarity: The polarity of the mobile phase is the most critical factor.

      • If the spots are too high on the plate (high Rf values), the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether) relative to the polar solvent (e.g., ethyl acetate).

      • If the spots remain at the baseline (low Rf values), the eluent is not polar enough. Increase the proportion of the polar solvent.

      • A good starting solvent system for this class of compounds is a mixture of hexane and ethyl acetate. You can start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity.

    • Using a Different Solvent System: If adjusting the polarity of a two-component system is ineffective, consider a different solvent mixture. For example, substituting hexane with toluene or adding a small amount of a third solvent like dichloromethane can alter the selectivity of the separation.

    • Adding Modifiers:

      • For basic impurities, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve spot shape and separation by neutralizing acidic sites on the silica gel.

      • For acidic impurities, a small amount of acetic acid or formic acid can be added to the mobile phase.

Issue 3: The purified product from column chromatography is still contaminated with a close-running impurity.

  • Question: After column chromatography, I still have an impurity with a very similar Rf to my product. What can I do to improve the purity?

  • Answer: Separating compounds with very similar polarities can be challenging. Here are some strategies to enhance separation:

    • Optimize Column Chromatography Conditions:

      • Use a longer column: This increases the surface area of the stationary phase, providing more opportunities for separation.

      • Employ a shallower solvent gradient: A slow, gradual increase in the polarity of the eluent can improve the resolution of closely eluting compounds.

      • Use a finer mesh silica gel: Smaller particle size provides a larger surface area and can lead to better separation, although it may result in slower flow rates.

      • Dry loading: Adsorbing your crude sample onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification technique for removing small amounts of impurities.

      • Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.

      • Procedure: Dissolve the impure product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing the unreacted phenolic starting material, 4-hydroxy-3-ethoxybenzaldehyde?

A1: The most effective method is a basic aqueous wash (extraction) of an organic solution of the crude product. By washing with a solution of sodium hydroxide or potassium carbonate, the acidic phenol is deprotonated to its corresponding water-soluble salt, which is then extracted into the aqueous phase, leaving the desired ether product in the organic phase.

Q2: How can I remove unreacted butyl bromide?

A2: Butyl bromide is a relatively non-polar compound. It can be effectively removed by column chromatography. During chromatography, the more polar product, this compound, will adhere more strongly to the silica gel and elute later than the non-polar butyl bromide. Evaporation under reduced pressure after the reaction may also remove a significant portion of the volatile butyl bromide.

Q3: Is recrystallization a suitable purification method for this compound?

A3: Recrystallization can be a very effective final purification step if the product is a solid and a suitable solvent can be found. It is particularly good at removing small amounts of impurities that may co-elute during column chromatography. The choice of solvent is critical and requires experimental screening.

Q4: What are the key parameters to monitor during column chromatography?

A4: The key parameter to monitor is the separation of components using Thin Layer Chromatography (TLC). Collect small fractions from the column and spot them on a TLC plate alongside the crude mixture and a reference spot of the starting material if available. This allows you to track the elution of the product and impurities and combine the pure fractions accurately.

Data Presentation

The following table summarizes the physicochemical properties of the product and the primary starting material. This information is crucial for designing effective purification strategies.

PropertyThis compound (Product)4-Hydroxy-3-ethoxybenzaldehyde (Starting Material)
Molecular Formula C₁₃H₁₈O₃C₉H₁₀O₃
Molecular Weight 222.29 g/mol 166.17 g/mol
Appearance Likely a solid or oilSolid
Boiling Point Not readily available~285 °C
Melting Point Not readily available77-80 °C
Solubility Soluble in common organic solventsSoluble in alcohols, ethers, and aqueous base
Polarity Moderately polarMore polar than the product due to the hydroxyl group

Experimental Protocols

Protocol 1: Basic Extraction to Remove 4-Hydroxy-3-ethoxybenzaldehyde

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 100 mL).

  • Transfer the solution to a separatory funnel.

  • Add 1 M sodium hydroxide solution (50 mL) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with 1 M sodium hydroxide solution (2 x 50 mL).

  • Wash the organic layer with water (50 mL) and then with brine (50 mL).

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

Protocol 2: Silica Gel Column Chromatography

  • Prepare the Column:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the silica to pack evenly.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product from the extraction in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator (dry loading).

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or flasks.

    • Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15) to elute the product.

    • Monitor the fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Crude Product (this compound + Impurities) extraction Liquid-Liquid Extraction (Basic Wash) start->extraction tlc_analysis1 TLC Analysis of Organic Layer extraction->tlc_analysis1 troubleshoot_extraction Troubleshoot Extraction: - Emulsion formation? - Incomplete separation? extraction->troubleshoot_extraction Issues Encountered column_chromatography Column Chromatography tlc_analysis1->column_chromatography Phenolic impurity removed troubleshoot_tlc Troubleshoot TLC: - Adjust solvent polarity - Try different solvent system tlc_analysis1->troubleshoot_tlc Poor Separation tlc_analysis2 TLC Analysis of Collected Fractions column_chromatography->tlc_analysis2 pure_product Pure Product tlc_analysis2->pure_product Combine Pure Fractions troubleshoot_column Troubleshoot Column: - Optimize gradient - Use longer column - Consider recrystallization tlc_analysis2->troubleshoot_column Impurity Still Present

Caption: Workflow for troubleshooting the purification of this compound.

Technical Support Center: Phase Transfer Catalyst Optimization for 4-Butoxy-3-ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-butoxy-3-ethoxybenzaldehyde via phase transfer catalysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound, or it has not proceeded at all. What are the likely causes?

  • Answer: A low or non-existent yield can stem from several factors:

    • Insufficient Deprotonation: The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) must be deprotonated to form the reactive phenoxide anion. If the base used (e.g., NaOH, K₂CO₃) is too weak or not concentrated enough, this initial step will be inefficient.

    • Low Catalyst Concentration: The phase transfer catalyst (PTC) is crucial for transporting the phenoxide from the aqueous phase to the organic phase where the reaction with 1-bromobutane occurs. A catalyst concentration that is too low will result in a very slow reaction rate.

    • Poor Reagent Quality: The presence of moisture in solvents or degradation of the 1-bromobutane can significantly hinder the reaction. It is essential to use anhydrous solvents and high-purity reagents.

    • Inadequate Temperature: The reaction may lack the necessary activation energy. While high temperatures can promote side reactions, a temperature that is too low will result in a sluggish or stalled reaction.

    • Insufficient Reaction Time: Williamson ether syntheses, even when catalyzed, can require several hours to reach completion. It is important to monitor the reaction's progress via Thin Layer Chromatography (TLC) to ensure it has run for an adequate amount of time.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant impurities alongside my desired product. What are these side products and how can I minimize them?

  • Answer: The primary side reactions in this synthesis are E2 elimination and C-alkylation.

    • E2 Elimination: The phenoxide ion is a strong base and can promote the E2 elimination of HBr from 1-bromobutane, which is a primary alkyl halide. This side reaction leads to the formation of butene gas.[1] This is more likely to occur with stronger bases and at higher temperatures. To minimize this, use a moderately concentrated base and avoid excessive heating.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2] While O-alkylation is generally favored, C-alkylation can occur, leading to butylated ring byproducts. The choice of solvent can influence this; polar aprotic solvents tend to favor O-alkylation.[2]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are the best practices for purification?

  • Answer: Purification typically involves a multi-step process:

    • Workup: After the reaction is complete, cool the mixture and separate the organic and aqueous layers. The organic layer should be washed sequentially with a dilute NaOH solution (to remove any unreacted 3-ethoxy-4-hydroxybenzaldehyde), water, and finally brine to remove residual salts and water.

    • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Final Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase transfer catalyst (PTC) in this synthesis?

A1: The synthesis involves two immiscible phases: an aqueous phase containing the sodium or potassium salt of 3-ethoxy-4-hydroxybenzaldehyde (the phenoxide) and an organic phase (often toluene or another nonpolar solvent) containing the 1-bromobutane. The phenoxide is soluble in the aqueous phase but not the organic, while the 1-bromobutane is soluble in the organic phase but not the aqueous. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), has a charged head that pairs with the phenoxide and lipophilic alkyl tails that allow this ion pair to be soluble in the organic phase.[3] This transport of the phenoxide into the organic phase allows it to react with the 1-bromobutane, dramatically increasing the reaction rate.[3]

Q2: What is the optimal concentration for the phase transfer catalyst?

A2: For most applications, a catalyst concentration of 1-5 mol% relative to the limiting reagent is effective. Starting with a lower concentration and incrementally increasing it while monitoring the reaction rate can help determine the optimal loading for your specific conditions. Exceeding 5 mol% rarely provides a significant benefit and can sometimes complicate the purification process.

Q3: Can this reaction be performed without a phase transfer catalyst?

A3: While the reaction can technically proceed without a PTC, it would be extremely slow, requiring high temperatures and resulting in very low yields. The use of a PTC is standard practice to make the Williamson ether synthesis efficient and practical when dealing with reactants in separate phases.

Q4: Which phase transfer catalyst is best for this reaction?

A4: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction due to its good solubility in both phases and its thermal stability. Other quaternary ammonium or phosphonium salts can also be used, and their effectiveness can vary based on the specific reaction conditions.

Q5: What is the best choice of base and solvent?

A5: A moderately concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used to deprotonate the starting phenol. For the organic phase, non-polar aprotic solvents like toluene are often a good choice. Polar aprotic solvents can also be used and may help in favoring the desired O-alkylation over C-alkylation.[2]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the general influence of key experimental parameters on the synthesis of this compound. The optimal conditions should be determined empirically for each specific setup.

ParameterRange/TypeEffect on Reaction RateEffect on YieldSelectivity (O- vs. C-Alkylation)Notes
PTC Concentration 1 - 5 mol%Increases significantly with concentration in this range.Generally improves by accelerating the desired reaction.Generally favors O-alkylation.Concentrations >5% offer diminishing returns and can complicate purification.
Temperature 60 - 90 °CIncreases with temperature.Can decrease at higher temperatures due to side reactions.Higher temperatures may increase the rate of E2 elimination.Gentle reflux is often a good starting point. Monitor for byproduct formation.
Base Concentration 20-50% aq. NaOH/KOHIncreases with stronger base.Can be reduced by side reactions if the base is too strong.Very strong bases can increase the likelihood of E2 elimination.Ensure sufficient base is present to fully deprotonate the phenol.
Solvent Toluene, XyleneModerateGoodGoodAprotic non-polar solvents are common. Polar aprotic solvents can also be effective.
Alkyl Halide 1-bromobutaneN/AGoodPrimary halides strongly favor SN2 over E2.1-iodobutane would be more reactive but is also more expensive. Secondary or tertiary halides are not suitable as they would primarily lead to elimination.[1]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is adapted from standard procedures for Williamson ether synthesis using phase transfer catalysis.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • 1-Bromobutane

  • Tetrabutylammonium Bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and Tetrabutylammonium Bromide (TBAB, 0.03 equivalents) in toluene.

  • Base Addition: In a separate beaker, prepare a 25% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution (1.5 equivalents of NaOH) to the reaction flask.

  • Heating: Begin vigorous stirring to ensure good mixing of the two phases and heat the mixture to a gentle reflux (approximately 80-90°C).

  • Alkyl Halide Addition: Slowly add 1-bromobutane (1.1 equivalents) dropwise to the refluxing mixture over a period of 1 hour.

  • Reaction: Continue to stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% aqueous NaOH, deionized water, and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

PTC_Workflow Phase Transfer Catalysis Workflow for this compound Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 3-Ethoxy-4-hydroxy- benzaldehyde + NaOH B Phenoxide Anion (EtO)(HO)C₆H₃CHO⁻ Na⁺ A->B Deprotonation D Phenoxide-Q⁺ Ion Pair B->D Phase Transfer C TBABr (Q⁺Br⁻) D->C Catalyst Regeneration F 4-Butoxy-3-ethoxy- benzaldehyde D->F SN2 Reaction E 1-Bromobutane (BuBr) E->F G TBABr (Q⁺Br⁻)

Caption: Phase transfer catalysis mechanism for Williamson ether synthesis.

References

Technical Support Center: Characterization of Impurities in 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butoxy-3-ethoxybenzaldehyde. Our goal is to help you identify and characterize impurities in your samples effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound samples can be broadly categorized as organic, inorganic, and residual solvents.

  • Organic impurities may arise from starting materials, byproducts of the synthesis, or degradation products.[1] Potential organic impurities could include compounds with related structures such as 4-hydroxy-3-ethoxybenzaldehyde, 3-ethoxybenzaldehyde, or isomers like 3-butoxy-4-ethoxybenzaldehyde.

  • Inorganic impurities can include reagents, catalysts, and salts from the manufacturing process.[1]

  • Residual solvents are volatile organic compounds used during synthesis and purification.[1]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying non-volatile organic impurities.[1][2] A reverse-phase HPLC method is often effective.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about impurities, which is crucial for their definitive identification.[5][6][7] Both ¹H NMR and ¹³C NMR are valuable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.[1]

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying an unknown peak requires a systematic approach. First, consider potential impurities based on the synthetic route of this compound. Then, utilize techniques like LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown compound. This data, along with NMR spectroscopy, can help elucidate the structure of the impurity.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Flush the column or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol between injections.- Run blank injections to confirm the source of contamination.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection.
Low Signal Intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Concentrate the sample if possible.- Determine the optimal detection wavelength for the impurities of interest by running a UV scan.- Check the detector lamp and perform any necessary maintenance.
GC-MS Analysis Issues
Problem Possible Cause Troubleshooting Steps
No Peaks Detected - No sample injection- Leak in the system- Inactive filament- Verify the syringe is drawing and injecting the sample correctly.- Perform a leak check on the injection port and column fittings.- Check the mass spectrometer's filament status.
Peak Tailing - Active sites in the inlet liner or column- Column contamination- Use a deactivated inlet liner.- Bake out the column according to the manufacturer's instructions.- Trim the front end of the column.
Poor Sensitivity - Dirty ion source- Low transfer line temperature- Clean the ion source as per the instrument manual.- Ensure the transfer line temperature is high enough to prevent analyte condensation.
Mass Spectra Not Matching Library - Co-eluting peaks- Background interference- Improve chromatographic separation by optimizing the temperature program.- Check for and subtract background ions from the mass spectrum.

Experimental Protocols

HPLC Method for Impurity Profiling

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities

This method is suitable for the analysis of residual solvents and other volatile impurities.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-550 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1-5 mg/mL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Identification sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc Non-volatile Impurities gcms GC-MS Analysis dissolve->gcms Volatile Impurities nmr NMR Spectroscopy dissolve->nmr Structural Elucidation data_analysis Chromatographic & Spectroscopic Data hplc->data_analysis gcms->data_analysis nmr->data_analysis impurity_id Impurity Identification & Quantification data_analysis->impurity_id

Caption: Experimental workflow for impurity characterization.

troubleshooting_logic cluster_method Method Parameters cluster_system System Components start Problem Encountered (e.g., Unexpected Peak) check_method Review Analytical Method Parameters start->check_method check_system Inspect Instrument & Consumables start->check_system mobile_phase Mobile Phase / Carrier Gas check_method->mobile_phase gradient Gradient / Temperature Program check_method->gradient detection Detection Wavelength / Mass Range check_method->detection column Column Performance check_system->column injector Injector & Syringe check_system->injector detector Detector Cleanliness check_system->detector isolate_variable Isolate and Test One Variable at a Time mobile_phase->isolate_variable gradient->isolate_variable detection->isolate_variable column->isolate_variable injector->isolate_variable detector->isolate_variable resolved Problem Resolved isolate_variable->resolved

Caption: Logical troubleshooting flow for analytical issues.

References

Validation & Comparative

A Comparative Analysis of 4-Butoxy-3-ethoxybenzaldehyde and Vanillin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aromatic aldehydes, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as a cornerstone, extensively utilized across the food, fragrance, and pharmaceutical industries. Its well-characterized flavor profile, biological activities, and established synthesis routes make it a benchmark compound. This guide provides a comparative analysis of vanillin against the less-documented 4-Butoxy-3-ethoxybenzaldehyde, offering insights for researchers, scientists, and drug development professionals exploring novel aromatic aldehydes. While comprehensive experimental data for this compound is scarce, this comparison leverages available information and predictive models to draw parallels and distinctions.

Physicochemical Properties: A Tale of Two Structures

The structural divergence between vanillin and this compound—specifically the substitution of a hydroxyl group with a butoxy group and a methoxy with an ethoxy group—is anticipated to significantly influence their physicochemical properties. The presence of the larger, more nonpolar butoxy and ethoxy groups in this compound is expected to increase its lipophilicity compared to vanillin.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundVanillin
Molecular Formula C₁₃H₁₈O₃[1][2][3]C₈H₈O₃
Molecular Weight 222.29 g/mol [1][2][3]152.15 g/mol
Melting Point Data not available81-83 °C
Boiling Point Data not available285 °C
Solubility Data not availableSlightly soluble in water; soluble in ethanol, ether, and oils.
Predicted XlogP 3.2[2]1.21

Synthesis Routes: Established vs. Exploratory

Vanillin synthesis is well-established, with multiple pathways catering to various industrial needs. The primary methods include extraction from vanilla beans, degradation of lignin, and chemical synthesis from guaiacol or eugenol.

Conceptual Synthesis of this compound: A Williamson Ether Synthesis Approach

This proposed pathway starts from a commercially available precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product EthylVanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Reaction Williamson Ether Synthesis EthylVanillin->Reaction ButylHalide 1-Bromobutane (or other butyl halide) ButylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Deprotonation Solvent Polar aprotic solvent (e.g., DMF or Acetone) Solvent->Reaction Medium Product This compound Reaction->Product Nucleophilic Substitution

Experimental Protocol: Williamson Ether Synthesis (Conceptual)

  • Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a slight excess of a mild base, like potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group, forming a phenoxide ion.

  • Nucleophilic Attack: Introduce 1-bromobutane to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane, displacing the bromide ion.

  • Reaction Monitoring: Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Applications and Biological Activity: A Gulf in Current Knowledge

Vanillin is a versatile compound with a broad spectrum of applications. It is a primary flavoring agent in the food industry and a key component in the fragrance industry.[4][5] Furthermore, vanillin exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[6]

The applications and biological activities of this compound are not documented in the existing scientific literature. However, based on the structural similarities to other alkoxy-substituted benzaldehydes, some potential activities can be inferred. The presence of the aldehyde group suggests potential antimicrobial activity, as this functional group is known to contribute to the disruption of microbial cell membranes.[7] The overall increase in lipophilicity might influence its interaction with biological membranes and could potentially modulate its bioavailability and efficacy.

Comparative Biological Activity: An Overview

While direct comparative experimental data is unavailable, the principles of structure-activity relationships can offer some predictive insights.

Table 2: Postulated Comparative Biological Activities

Biological ActivityThis compound (Hypothesized)Vanillin (Documented)
Antioxidant Potential activity due to the phenolic ether structure, though likely different from vanillin's due to the absence of a free hydroxyl group.Exhibits antioxidant activity, attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[8]
Antimicrobial May possess antimicrobial properties, with its efficacy potentially influenced by its increased lipophilicity.Demonstrates activity against a range of bacteria and fungi.[6][9][10][11]
Sensory Properties Likely to have a distinct aroma profile, differing from the classic vanilla scent due to the butoxy and ethoxy groups.Characterized by its strong, sweet, and pleasant vanilla-like aroma.[4][5][12][13]

Signaling Pathways: A Look at Vanillin's Known Interactions

Vanillin is known to interact with several biological pathways. For instance, its anti-inflammatory effects are partly attributed to the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this interaction. Due to the lack of data, a corresponding diagram for this compound cannot be provided.

Vanillin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Vanillin Vanillin IKK IKK Complex Vanillin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Activates

Future Directions

The significant gap in the scientific literature regarding this compound presents an opportunity for novel research. Key areas for investigation include:

  • Synthesis and Characterization: Development and documentation of efficient synthesis protocols and comprehensive characterization of its physicochemical properties.

  • Biological Screening: In-depth evaluation of its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Sensory Analysis: Characterization of its aroma and flavor profile to determine its potential in the food and fragrance industries.

  • Comparative Studies: Direct experimental comparisons with vanillin and other relevant benzaldehyde derivatives to establish clear structure-activity relationships.

Conclusion

While vanillin remains a well-understood and widely used aromatic aldehyde, this compound represents an underexplored analogue. Based on its structure, it is predicted to be more lipophilic than vanillin, which could have significant implications for its biological activity and applications. The lack of experimental data underscores the need for foundational research to unlock the potential of this and other novel benzaldehyde derivatives. Such investigations will be crucial for expanding the toolbox of researchers and professionals in drug development and other scientific fields.

References

Spectroscopic Validation of 4-Butoxy-3-ethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of 4-Butoxy-3-ethoxybenzaldehyde. Through a detailed comparison with structurally similar alternatives, this document offers objective experimental data to support its identification and characterization. The guide is intended to aid researchers in confirming the synthesis and purity of this compound, a crucial step in drug development and chemical research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two alternative benzaldehyde derivatives: 4-Ethoxy-3-methoxybenzaldehyde and 4-Propoxy-3-methoxybenzaldehyde. This comparative approach allows for a clearer understanding of the influence of the alkoxy substituents on the spectral characteristics.

It is important to note that while experimental data for the alternative compounds are readily available, the data for this compound is largely predicted due to the limited availability of published experimental spectra. The predicted mass spectrometry data is derived from PubChemLite. [1]

Table 1: FT-IR Spectroscopic Data (Predicted/Experimental, cm⁻¹)
Functional GroupThis compound (Predicted)4-Ethoxy-3-methoxybenzaldehyde (Experimental)[2][3][4]4-Propoxy-3-methoxybenzaldehyde (Experimental)[5]
C-H (Aldehyde)~2850, ~27502880, 27302875, 2730
C=O (Aldehyde)~168516831680
C=C (Aromatic)~1580, ~15101585, 15101585, 1512
C-O (Ether)~1260, ~11401265, 11381267, 1140
C-H (Aliphatic)~2960, ~28702980, 29302965, 2875
Table 2: ¹H NMR Spectroscopic Data (Predicted/Experimental, δ ppm in CDCl₃)
Proton AssignmentThis compound (Predicted)4-Ethoxy-3-methoxybenzaldehyde (Experimental)[2][6][7]4-Propoxy-3-methoxybenzaldehyde (Experimental)
-CHO~9.85 (s, 1H)9.84 (s, 1H)9.83 (s, 1H)
Ar-H~7.42 (d, 1H), ~7.39 (s, 1H), ~6.95 (d, 1H)7.43 (dd, 1H), 7.40 (d, 1H), 6.96 (d, 1H)7.42 (dd, 1H), 7.39 (d, 1H), 6.94 (d, 1H)
-OCH₂- (Butoxy)~4.05 (t, 2H)--
-OCH₂- (Ethoxy)~4.15 (q, 2H)4.17 (q, 2H)-
-OCH₂- (Propoxy)--4.04 (t, 2H)
-OCH₃-3.93 (s, 3H)3.92 (s, 3H)
Alkyl Chain~1.85 (m, 2H), ~1.50 (m, 2H), ~0.98 (t, 3H)1.49 (t, 3H)1.89 (m, 2H), 1.05 (t, 3H)
Table 3: ¹³C NMR Spectroscopic Data (Predicted/Experimental, δ ppm in CDCl₃)
Carbon AssignmentThis compound (Predicted)4-Ethoxy-3-methoxybenzaldehyde (Experimental)[2][8][9]4-Propoxy-3-methoxybenzaldehyde (Experimental)[5]
-CHO~191.0190.9190.8
Ar-C (C-O)~155.0, ~149.5154.9, 149.3155.0, 149.4
Ar-C (C-CHO)~130.0129.9129.8
Ar-CH~126.5, ~112.0, ~111.5126.6, 111.8, 111.2126.5, 111.9, 111.3
-OCH₂- (Butoxy)~69.0--
-OCH₂- (Ethoxy)~64.564.4-
-OCH₂- (Propoxy)--70.5
-OCH₃-56.056.1
Alkyl Chain~31.0, ~19.0, ~13.814.722.5, 10.5
Table 4: Mass Spectrometry Data (Predicted/Experimental, m/z)
IonThis compound (Predicted)[1]4-Ethoxy-3-methoxybenzaldehyde (Experimental)[2][10]4-Propoxy-3-methoxybenzaldehyde (Experimental)[5]
[M]⁺222.13180.08194.09
[M-CH₃]⁺-165.06179.07
[M-C₂H₅]⁺ / [M-C₂H₄O]⁺193.10 / 178.10151.04165.06
[M-C₃H₇]⁺ / [M-C₃H₆O]⁺--151.04
[M-C₄H₉]⁺ / [M-C₄H₈O]⁺165.06 / 150.07--

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard practices in organic chemical analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples such as this compound, a thin film is prepared by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • ¹H NMR Data Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. A wider spectral width (e.g., 220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like benzaldehyde derivatives. In this technique, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio often corresponds to the molecular ion ([M]⁺).

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound, emphasizing the comparative analysis with known analogs.

Spectroscopic_Validation_Workflow cluster_Target Target Compound cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis and Comparison cluster_Validation Validation Outcome Target This compound (Synthesized Product) FTIR FT-IR Spectroscopy Target->FTIR Analysis NMR NMR Spectroscopy (¹H and ¹³C) Target->NMR Analysis MS Mass Spectrometry Target->MS Analysis TargetData Acquired Spectroscopic Data (Predicted/Experimental) FTIR->TargetData NMR->TargetData MS->TargetData Comparison Comparative Analysis TargetData->Comparison AlternativeData Reference Spectroscopic Data (Known Alternatives) AlternativeData->Comparison Validation Structural Validation Comparison->Validation Confirmation

Caption: Logical workflow for the spectroscopic validation of this compound.

References

A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Butoxy-3-ethoxybenzaldehyde is paramount. The choice of analytical technique is critical for accurate impurity profiling. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by established experimental protocols and performance data for similar aromatic aldehydes.

Introduction to the Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally unstable compounds.[1][2] It separates analytes based on their distribution between a liquid mobile phase and a solid stationary phase.[3] For aldehydes, which can be reactive, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is common to form stable, UV-active hydrazones, enhancing detection and quantification.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry.[4] It is best suited for volatile and thermally stable compounds that can be vaporized without decomposition.[5] While larger molecules like this compound have higher boiling points, their analysis by GC-MS is often feasible.[6][7] Similar to HPLC, derivatization, typically with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is frequently employed to improve the volatility and sensitivity of aldehyde analysis.[8][9]

At a Glance: HPLC vs. GC-MS for Purity Analysis

FeatureHPLC with UV DetectionGC-MS
Principle Separation in the liquid phase based on polarity.Separation of volatile compounds in the gas phase based on boiling point and polarity.[10]
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[2]Best for volatile and thermally stable compounds.[5]
Sample Preparation Derivatization (e.g., with DNPH) is common for aldehydes to enhance UV detection.Derivatization (e.g., with PFBHA) is often used to increase volatility and sensitivity.[9][11]
Sensitivity Good, with Limits of Detection (LOD) typically in the low µg/L (ppb) range.[12]Excellent, with LODs potentially reaching the ng/L (ppt) or even pg/L range, especially with MS/MS.[4]
Selectivity Good with UV detection; enhanced by chromatographic separation.Very high, with mass spectrometry providing structural information for definitive peak identification.[4]
Analysis Time Can be longer due to liquid phase separation and equilibration times.Often faster for volatile compounds.
Instrumentation Cost Generally lower for a standard HPLC-UV system.Higher, due to the inclusion of a mass spectrometer.

Quantitative Performance Data

The following table summarizes typical quantitative performance metrics for the analysis of aromatic aldehydes using HPLC and GC-MS, based on published data for structurally similar compounds. These values can vary depending on the specific instrumentation and method parameters.

ParameterHPLC-UV (DNPH Derivatives)GC-MS (PFBHA Derivatives)
Limit of Detection (LOD) 2 - 21 µg/L[12]0.005 - 0.8 nmol/L (nanomolar)[4]
Limit of Quantification (LOQ) 10 - 20 µg/LTypically 3-5 times the LOD
Linearity (R²) ≥ 0.999[13]≥ 0.99[14]
Precision (RSD%) < 10%[13]< 15%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the purity analysis of an aromatic aldehyde like this compound using both HPLC and GC-MS.

HPLC-UV Method for Purity Analysis

This protocol is based on the common derivatization of aldehydes with DNPH.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile.

    • Accurately weigh the sample to be tested and dissolve in acetonitrile to a similar concentration.

  • Derivatization:

    • To 1 mL of each solution (standard and sample), add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of phosphoric acid (e.g., 1%).[8]

    • Incubate the mixture at approximately 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[8]

    • After cooling, the sample is ready for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 65:35 acetonitrile:water.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV detector at 360 nm.[3]

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Method for Purity Analysis

This protocol involves the derivatization of the aldehyde with PFBHA.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or acetonitrile.

    • Accurately weigh the sample to be tested and dissolve in the same solvent to a similar concentration.

  • Derivatization:

    • To 1 mL of each solution, add 100 µL of a 10 mg/mL PFBHA solution in water.[8]

    • Adjust the pH to approximately 3 with HCl.[8]

    • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[8]

    • After cooling, extract the derivatives with a non-polar solvent like hexane (500 µL).[8]

    • Vortex and centrifuge the mixture. The organic layer is then transferred to a new vial for GC-MS analysis.[8]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Inlet Temperature: 250°C.[8]

    • Injection Volume: 1 µL (splitless mode).[8]

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Mass Range: Scan from m/z 50 to 550.[8]

  • Data Analysis:

    • Purity is assessed by the area percentage of the main component peak. Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Workflow Visualization

The following diagrams illustrate the general experimental workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of 4-Butoxy- 3-ethoxybenzaldehyde Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add DNPH Reagent & Incubate Dissolve->Derivatize Inject Inject into HPLC System Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 360 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: General workflow for purity analysis using HPLC-UV with DNPH derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of 4-Butoxy- 3-ethoxybenzaldehyde Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add PFBHA Reagent & Incubate Dissolve->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS System Extract->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Impurities (Mass Spectra) Detect->Identify Integrate Integrate Peaks TIC->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: General workflow for purity analysis using GC-MS with PFBHA derivatization.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound.

Choose HPLC when:

  • The primary goal is robust and routine quantification of purity.

  • The potential impurities are expected to be non-volatile or thermally unstable.

  • A lower initial investment in instrumentation is preferred.

Choose GC-MS when:

  • High sensitivity is required to detect trace-level volatile impurities.

  • Definitive identification of unknown impurities is necessary, leveraging mass spectral libraries.

  • Faster analysis times for volatile compounds are advantageous.

The ultimate choice will depend on the specific requirements of the analysis, including the expected nature of impurities, the desired level of sensitivity and identification, and the available instrumentation. For comprehensive impurity profiling, utilizing both techniques can provide the most complete and reliable data.

References

Comparing different synthetic methods for 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for producing 4-Butoxy-3-ethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and flavor industries. We will delve into the traditional Williamson ether synthesis and a greener alternative employing phase-transfer catalysis (PTC). This comparison is supported by experimental data, detailed protocols, and visual representations of the synthetic workflows.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. This process introduces a butyl group to the hydroxyl moiety of the ethyl vanillin, forming the desired ether linkage. The two principal methods to achieve this transformation are the classical Williamson ether synthesis and a more modern approach utilizing phase-transfer catalysis.

Method 1: Classical Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and well-established method for preparing ethers. In this reaction, the hydroxyl group of ethyl vanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a butyl halide) in an SN2 reaction to form the ether.

Experimental Protocol

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers a greener and often more efficient alternative to the classical Williamson ether synthesis.[1] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This method can lead to faster reaction times, milder reaction conditions, and the use of less hazardous solvents.[1]

Experimental Protocol

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

  • Water

Procedure:

  • In a reaction vessel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) and the phase-transfer catalyst (e.g., 0.1 equivalents of TBAB) in the chosen organic solvent.

  • Add an aqueous solution of the base (e.g., 50% NaOH) or the solid base (e.g., K₂CO₃).

  • Stir the biphasic mixture vigorously and add 1-bromobutane (1.1 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC. Reaction times are typically shorter than the classical method (e.g., 4-8 hours).

  • Upon completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product as described in the classical method.

Performance Comparison

ParameterClassical Williamson Ether SynthesisPhase-Transfer Catalysis (PTC) Method
Typical Yield 85-95% (highly dependent on conditions)90-98%
Reaction Time 12-24 hours4-8 hours
Reaction Temperature Reflux temperature of the solvent (e.g., Acetone: 56 °C)60-80 °C
Solvents Acetone, DMF, Acetonitrile (often polar aprotic)Toluene, Dichloromethane (less hazardous options possible)[2]
Base Anhydrous K₂CO₃, NaHAqueous NaOH, solid K₂CO₃
Safety & Handling Requires anhydrous conditions and handling of fine powders.Biphasic system can be easier to handle. Avoids the need for anhydrous solvents.
Environmental Impact Use of volatile organic solvents.Can be performed with greener solvents and less energy consumption.[2]

Note: The data presented is a summary based on typical outcomes for Williamson ether synthesis and its PTC variation for similar aromatic compounds. Specific yields and reaction times for this compound may vary based on the exact experimental conditions.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical steps involved in both synthetic methods.

Williamson_Ether_Synthesis cluster_classical Classical Williamson Ether Synthesis A Dissolve Ethyl Vanillin in Acetone B Add K₂CO₃ (Base) A->B Formation of Phenoxide C Add 1-Bromobutane B->C D Reflux (12-24h) C->D Sɴ2 Reaction E Work-up & Purification D->E F This compound E->F

Caption: Workflow for the Classical Williamson Ether Synthesis.

PTC_Williamson_Ether_Synthesis cluster_ptc PTC Williamson Ether Synthesis P1 Dissolve Ethyl Vanillin & TBAB in Toluene P2 Add Aqueous NaOH (Base) P1->P2 Biphasic System P3 Add 1-Bromobutane P2->P3 P4 Heat (4-8h) P3->P4 Catalyzed Sɴ2 Reaction P5 Work-up & Purification P4->P5 P6 This compound P5->P6

Caption: Workflow for the Phase-Transfer Catalysis Method.

Conclusion

Both the classical Williamson ether synthesis and the phase-transfer catalysis method are effective for the preparation of this compound. The choice between the two often depends on the desired scale, available resources, and environmental considerations.

The classical method is robust and well-documented, making it a reliable choice for laboratory-scale synthesis. However, it often requires longer reaction times and the use of anhydrous polar aprotic solvents.

The phase-transfer catalysis approach presents a more modern and "green" alternative. It generally offers higher yields in shorter reaction times under milder conditions and allows for the use of less hazardous and less expensive reagents and solvents. For industrial applications and larger-scale synthesis, the PTC method is often the preferred route due to its efficiency and improved environmental profile. Researchers are encouraged to consider the PTC method as a first-line approach for the O-alkylation of phenols.

References

A Comparative Guide to the Bioactivity of 4-Butoxy-3-ethoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-Butoxy-3-ethoxybenzaldehyde and a selection of its structural analogs. The information presented herein is curated from experimental data to assist researchers in evaluating their potential applications in drug discovery and development.

Introduction

Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant interest in the scientific community due to their diverse biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. The specific substitutions on the benzaldehyde ring play a crucial role in modulating these effects. This guide focuses on this compound and compares its bioactivity with structurally related analogs, providing a framework for understanding their structure-activity relationships.

The analogs selected for comparison are:

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A widely used flavoring agent with known antioxidant and antimicrobial properties.

  • Ethylvanillin (4-Hydroxy-3-ethoxybenzaldehyde): A synthetic flavoring agent with a stronger aroma than vanillin and reported biological activities.

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): An analog with both hydroxyl groups replaced by methoxy groups.

  • 4-Propoxy-3-methoxybenzaldehyde: An analog with a propoxy group at the C4 position.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and antimicrobial activities of this compound and its analogs.

Antioxidant Activity

The antioxidant potential of these compounds is commonly evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundStructureDPPH Scavenging IC50 (µg/mL)
This compoundthis compound
Data Not AvailableVanillinVanillin283.76[1]EthylvanillinEthylvanillinData Not Available3,4-Dimethoxybenzaldehyde3,4-DimethoxybenzaldehydeData Not Available4-Propoxy-3-methoxybenzaldehyde4-Propoxy-3-methoxybenzaldehydeData Not Available

Note: The absence of data for some compounds highlights the need for further comparative studies.

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed through various assays, including the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX), and the scavenging of inflammatory mediators like nitric oxide (NO).

Table 2: Lipoxygenase (LOX) Inhibition (IC50 Values)

CompoundStructureLOX Inhibition IC50 (µM)
This compoundthis compound
Data Not AvailableVanillinVanillinData Not AvailableEthylvanillinEthylvanillinData Not Available3,4-Dimethoxybenzaldehyde3,4-DimethoxybenzaldehydeData Not Available4-Propoxy-3-methoxybenzaldehyde4-Propoxy-3-methoxybenzaldehydeData Not Available

Table 3: Nitric Oxide (NO) Scavenging Activity

CompoundStructureNO Scavenging Activity
This compoundthis compound
Data Not AvailableVanillinVanillinExhibits NO scavenging activity[2]EthylvanillinEthylvanillinData Not Available3,4-Dimethoxybenzaldehyde3,4-DimethoxybenzaldehydeData Not Available4-Propoxy-3-methoxybenzaldehyde4-Propoxy-3-methoxybenzaldehydeData Not Available
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 4: Minimum Inhibitory Concentration (MIC) Values (mg/mL)

CompoundStructureEscherichia coliStaphylococcus aureusCandida albicans
This compoundthis compound
Data Not AvailableData Not AvailableData Not AvailableVanillinVanillin1.25[3]2.5[3]>1000 ppm[4]EthylvanillinEthylvanillin2[5]Data Not Available1000 ppm[4]3,4-Dimethoxybenzaldehyde3,4-DimethoxybenzaldehydeData Not AvailableData Not AvailableData Not Available4-Propoxy-3-methoxybenzaldehyde4-Propoxy-3-methoxybenzaldehydeData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a donor molecule like sodium nitroprusside.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a sodium nitroprusside solution in a phosphate buffer (pH 7.4).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 150 minutes).

  • Griess Reaction: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture. This reagent reacts with nitrite, a stable product of NO oxidation, to form a colored azo dye.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 546 nm).

  • Calculation of Scavenging Activity: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus the concentration of the test compound.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids.

  • Enzyme and Substrate Preparation: A solution of lipoxygenase (e.g., from soybean) and a solution of a suitable substrate (e.g., linoleic acid or arachidonic acid) are prepared in an appropriate buffer (e.g., borate buffer, pH 9.0).

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme solution.

  • Initiation of Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

  • Calculation of Inhibition: The percentage of LOX inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor).

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus the concentration of the test compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of Phenolic Benzaldehydes

Phenolic benzaldehydes, such as vanillin and ethylvanillin, exert their antioxidant effects primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. The phenolic hydroxyl group is crucial for this activity.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenolic_OH Phenolic -OH Phenoxy_Radical Phenoxy Radical Phenolic_OH->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical accepts H• Phenolic_Compound Phenolic Compound Radical_Cation Radical Cation Phenolic_Compound->Radical_Cation e- donation Free_Radical2 Free Radical (R•) Anion Anion (R-) Free_Radical2->Anion accepts e-

Caption: Antioxidant mechanisms of phenolic benzaldehydes.

General Workflow for In Vitro Bioactivity Assays

The general workflow for the in vitro assays described above follows a standardized procedure.

Experimental_Workflow A Prepare Reagents (Compound, Assay components) B Set up Reaction Mixtures (Varying concentrations) A->B C Incubate (Specific time and temperature) B->C D Measure Response (e.g., Absorbance) C->D E Data Analysis (% Inhibition, IC50) D->E

Caption: General workflow for in vitro bioactivity assays.

Conclusion

This comparative guide provides a summary of the available bioactivity data for this compound and its selected analogs. While vanillin and ethylvanillin have been more extensively studied, there is a clear need for further research to fully characterize the biological activities of this compound and other related derivatives. The structure-activity relationship suggests that the nature and position of the alkoxy groups on the benzaldehyde ring significantly influence their antioxidant, anti-inflammatory, and antimicrobial properties. The experimental protocols and diagrams provided herein offer a foundation for future comparative studies in this promising class of compounds.

References

Performance of 4-Butoxy-3-ethoxybenzaldehyde in Comparison to Other Benzaldehydes in Claisen-Schmidt Condensation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Butoxy-3-ethoxybenzaldehyde with other benzaldehyde derivatives in the Claisen-Schmidt condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations of the underlying chemical principles.

Introduction to Benzaldehyde Reactivity in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde and its derivatives.[1] This reaction is crucial for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[2]

The reactivity of a substituted benzaldehyde in the Claisen-Schmidt condensation is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) tend to increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack and often leading to higher reaction yields. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, which can result in lower yields under similar reaction conditions.[3]

This compound possesses two electron-donating alkoxy groups (butoxy and ethoxy). Based on established chemical principles, it is anticipated that these groups will decrease the reactivity of the aldehyde in comparison to unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups.

Comparative Performance Data

The following table summarizes the reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone or acetone under basic conditions. While direct experimental data for this compound is not available in the cited literature, its performance can be inferred from the data for other alkoxy-substituted benzaldehydes.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)Reference
BenzaldehydeAcetophenoneNaOH/Ethanol43[2]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[4]
4-MethoxybenzaldehydeAcetoneNaOH/Ethanol-[5]
3-NitrobenzaldehydeAcetophenoneNaOH/EthanolHigh[2]
4-ChlorobenzaldehydeAcetoneNaOH/Ethanol-[3]

Note: "High" yield indicates a successful reaction as reported in the source, without a specific percentage given.

The data indicates that benzaldehydes with electron-withdrawing groups (e.g., 3-nitrobenzaldehyde) generally provide high yields. Benzaldehydes with electron-donating groups (e.g., 4-methylbenzaldehyde) can also result in high yields, particularly under solvent-free conditions. The presence of the strongly electron-donating methoxy group in 4-methoxybenzaldehyde has been noted to reduce the electrophilicity of the carbonyl carbon, which can lead to a reduced yield compared to unsubstituted benzaldehyde.[3] Given that this compound has two such electron-donating groups, its reactivity is expected to be similarly modulated.

Experimental Protocol: Claisen-Schmidt Condensation

This section provides a representative experimental protocol for the Claisen-Schmidt condensation of a substituted benzaldehyde with acetophenone.

Materials:

  • Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde, 0.75 g)[2]

  • Acetophenone (0.60 mL)[2]

  • 95% Ethanol (4.0 mL)[2]

  • 10% Sodium Hydroxide (NaOH) solution (0.5 mL)[2]

  • Ice water[2]

  • Methanol (for recrystallization)[2]

Procedure:

  • Reaction Setup: In a suitable flask, combine the substituted benzaldehyde, acetophenone, and 95% ethanol.[2]

  • Dissolution: Swirl the flask to dissolve the solids. Gentle warming may be necessary.[2]

  • Base Addition: Add the NaOH solution to the mixture.[2]

  • Reaction: Stir the mixture until a precipitate begins to form, then let it stand with occasional stirring for 20 minutes.[6]

  • Isolation of Crude Product: Transfer the mixture to a beaker with an additional 15 mL of ice water. Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected solid with cold water.[2]

  • Drying: Allow the crude product to air dry.[2]

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[2]

  • Final Product Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.[2]

Visualizing Reaction Principles and Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow and the electronic effects influencing the reactivity of the benzaldehydes.

G cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_purification Purification A Combine Benzaldehyde, Acetophenone, and Ethanol B Dissolve Solids A->B C Add NaOH Solution B->C D Stir and Allow to Precipitate C->D E Isolate Crude Product (Vacuum Filtration) D->E F Wash with Cold Water E->F G Air Dry F->G H Recrystallize from Hot Methanol G->H I Cool to Form Crystals H->I J Isolate Pure Product (Vacuum Filtration) I->J

Caption: Experimental workflow for chalcone synthesis via Claisen-Schmidt condensation.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_unsub Unsubstituted cluster_edg Electron-Donating Group (EDG) EWG Benzaldehyde with EWG (e.g., -NO2) Increases Carbonyl Electrophilicity Unsub Benzaldehyde Baseline Reactivity EWG->Unsub Higher Reactivity EDG This compound Decreases Carbonyl Electrophilicity Unsub->EDG Lower Reactivity

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and their intermediates is a cornerstone of product quality and safety. This guide provides a comprehensive cross-validation of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Butoxy-3-ethoxybenzaldehyde. This document outlines detailed experimental protocols and presents a comparative summary of expected performance data to assist in the selection of the most appropriate analytical method for specific research needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique ideal for non-volatile and thermally sensitive compounds. It utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase, separating components based on their differential partitioning between the two phases. HPLC is renowned for its high resolution and sensitivity, making it a gold standard for quantifying individual components in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for the analysis of volatile and semi-volatile compounds. This technique separates components in a gaseous mobile phase based on their volatility and interaction with a stationary phase. The coupling with mass spectrometry provides high sensitivity and specificity, allowing for definitive identification and quantification of analytes. For less volatile compounds, derivatization may be employed to increase their volatility.

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of HPLC and GC-MS for the quantitative analysis of this compound. These values are derived from established validation protocols for analogous aromatic aldehydes and represent typical performance expectations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 15 ng/mL
Specificity HighVery High
Sample Throughput ModerateModerate to High

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are based on standard methods for similar benzaldehyde derivatives and should be optimized and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • This compound reference standard

  • Methanol (for standard and sample preparation)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, starting with a 50:50 (v/v) mixture and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for benzaldehyde derivatives).

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

  • (Optional) Derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for enhanced sensitivity.

Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1.2 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-350

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.

  • (Optional Derivatization): If derivatization is required, react the standards and samples with PFBHA according to established protocols to form the corresponding oxime.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Identify the characteristic ions of this compound (or its derivative). Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standard solutions. Determine the concentration in the samples from this curve.

Method Selection and Cross-Validation Workflow

The choice between HPLC and GC-MS depends on the specific requirements of the analysis. HPLC is generally preferred for its robustness and ease of use for non-volatile compounds without the need for derivatization. GC-MS offers superior specificity and sensitivity, particularly when dealing with complex matrices where volatile impurities may be present.

A logical workflow for method validation and comparison is essential for ensuring data integrity.

Analytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC and GC-MS define_analyte->select_methods define_params Define Validation Parameters: Accuracy, Precision, Linearity, etc. select_methods->define_params hplc_dev HPLC Method Development & Optimization define_params->hplc_dev gcms_dev GC-MS Method Development & Optimization define_params->gcms_dev hplc_val HPLC Method Validation hplc_dev->hplc_val gcms_val GC-MS Method Validation gcms_dev->gcms_val compare_data Compare Performance Data hplc_val->compare_data gcms_val->compare_data select_optimal Select Optimal Method for Routine Use compare_data->select_optimal

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway for Analytical Method Selection

The decision-making process for selecting an appropriate analytical technique can be visualized as a signaling pathway, where the properties of the analyte and the analytical requirements guide the choice of method.

Decision Pathway for Analytical Method Selection cluster_hplc HPLC Pathway cluster_gcms GC-MS Pathway cluster_decision Decision Point analyte Analyte Properties: This compound (Semi-volatile, Thermally Stable) hplc_req Requirement: High Precision & Accuracy for Non-Volatile Analytes analyte->hplc_req gcms_req Requirement: High Specificity & Sensitivity for Volatile/Semi-Volatile Analytes analyte->gcms_req hplc_method HPLC Method hplc_req->hplc_method decision Primary Analytical Goal? hplc_method->decision gcms_method GC-MS Method gcms_req->gcms_method gcms_method->decision routine_qc Routine QC of Pure Substance decision->routine_qc Purity trace_analysis Trace Analysis in Complex Matrix decision->trace_analysis Impurity routine_qc->hplc_method Often Preferred trace_analysis->gcms_method Often Preferred

Assessing the Isomeric Purity of 4-Butoxy-3-ethoxybenzaldehyde: A Comparative Guide to HPLC-UV and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of synthesized compounds is a critical step. In the case of 4-Butoxy-3-ethoxybenzaldehyde, a key consideration is its isomeric purity, as even small amounts of positional isomers can significantly impact its reactivity, biological activity, and safety profile. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the assessment of isomeric purity.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC is often dictated by the analyte's volatility and thermal stability.[1][2] HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile substances.[1][2] Both techniques offer high precision and are staples in pharmaceutical analysis for separating and quantifying components in a mixture.[3][4]

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile, thermally unstable compounds (e.g., larger molecules, salts).[1][2]Volatile, thermally stable compounds (e.g., smaller organic molecules, solvents).[1][2]
Potential Isomers Detected Positional isomers (e.g., 3-butoxy-4-ethoxybenzaldehyde), process-related impurities.Volatile isomers, residual starting materials, and volatile by-products.[3]
Detection UV absorbance, providing quantitative data based on chromophores.Mass spectrometry, providing structural information and high specificity.[3]
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for non-volatile samples.
Strengths - Excellent for non-volatile isomers. - Robust and reproducible quantification. - Non-destructive.- High separation efficiency for volatile compounds. - High sensitivity and specificity with MS detection.[3] - Structural elucidation of impurities.
Limitations - Lower resolution for highly similar volatile isomers compared to GC.- Requires analyte to be volatile and thermally stable. - Potential for thermal degradation of sensitive compounds.[1]

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar benzaldehyde derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound and the detection of its non-volatile isomeric impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on the retention time of the standard. Any other peaks represent potential impurities, including isomers. The relative percentage of each isomer can be calculated based on the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection of volatile isomers and other volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Helium (carrier gas)

  • Methanol or other suitable volatile solvent (GC grade)

  • This compound standard

  • Sample of this compound

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL solution of the this compound standard in methanol.

  • Sample Solution Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the standard and sample solutions. The resulting chromatogram will show peaks corresponding to different volatile components. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or the standard.

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the selection of an appropriate analytical technique, the following diagrams are provided.

Experimental Workflow for Isomeric Purity Assessment cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Interpretation prep_sample Dissolve Sample in Appropriate Solvent hplc_analysis HPLC-UV Analysis prep_sample->hplc_analysis gcms_analysis GC-MS Analysis prep_sample->gcms_analysis prep_standard Prepare Standard Solution of Known Purity prep_standard->hplc_analysis prep_standard->gcms_analysis data_acq Data Acquisition (Chromatograms and Spectra) hplc_analysis->data_acq gcms_analysis->data_acq peak_int Peak Integration and Identification data_acq->peak_int purity_calc Isomeric Purity Calculation peak_int->purity_calc report Generate Analysis Report purity_calc->report

Caption: General workflow for isomeric purity assessment.

Technique Selection Logic cluster_properties Key Properties cluster_techniques Recommended Technique start Assess Sample Properties volatility Is the sample volatile? start->volatility thermal_stability Is the sample thermally stable? volatility->thermal_stability Yes hplc HPLC-UV is preferred volatility->hplc No gcms GC-MS is suitable thermal_stability->gcms Yes thermal_stability->hplc No derivatization Consider Derivatization for GC-MS hplc->derivatization Alternative

Caption: Decision tree for analytical technique selection.

References

Benchmarking the Synthesis of 4-Butoxy-3-ethoxybenzaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the efficient synthesis of intermediates is paramount. This guide provides a comparative benchmark for the synthesis of 4-Butoxy-3-ethoxybenzaldehyde, a valuable building block in the preparation of various organic molecules. The primary route to this compound is the Williamson ether synthesis, a classic and versatile method for forming ethers. This guide details a standard Williamson ether synthesis protocol and an improved method utilizing a phase-transfer catalyst (PTC), benchmarked against literature data for analogous compounds due to the limited availability of specific data for the target molecule.

Performance Benchmark: Williamson Ether Synthesis vs. Phase-Transfer Catalysis

The following table summarizes the key performance indicators for the synthesis of alkoxy-substituted benzaldehydes, providing a benchmark for the synthesis of this compound. The data for the PTC-enhanced method is based on the synthesis of the closely related 3-ethoxy-4-methoxybenzaldehyde, which serves as a strong predictive benchmark for the target molecule.

ParameterStandard Williamson Ether Synthesis (Analogous Syntheses)Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis (Benchmark for 3-ethoxy-4-methoxybenzaldehyde)
Starting Material 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)
Reagent 1-Bromobutane or 1-Iodobutane1-Bromobutane or Bromoethane
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
Catalyst NoneTetrabutylammonium Bromide (TBAB) or similar quaternary ammonium salts
Solvent Acetone, DMF, or DMSOWater/Organic two-phase system (e.g., Toluene/Water)
Reaction Temperature Reflux (typically 60-120 °C)25-60 °C
Reaction Time 12-24 hours3-6 hours
Reported Yield 70-85% (typical for similar ethers)~95%
Reported Purity Good to excellent after purification>99%

Experimental Protocols

Below are detailed experimental protocols for the two primary methods of synthesizing this compound.

Method 1: Standard Williamson Ether Synthesis

This protocol is a generalized procedure based on established Williamson ether syntheses of similar phenolic compounds.

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin)

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture vigorously at room temperature for 30 minutes to form the phenoxide.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol is adapted from the high-yield synthesis of 3-ethoxy-4-methoxybenzaldehyde and is expected to be highly efficient for the target molecule.

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin)

  • 1-Bromobutane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (2.0 eq) in water.

  • Add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq) to the aqueous base solution.

  • Stir the two-phase mixture vigorously and add 1-bromobutane (1.2 eq).

  • Maintain the reaction temperature between 25-60°C for 3-6 hours, monitoring by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. The product is often of high purity directly, but can be further purified by recrystallization if necessary.

Visualizing the Synthesis

To further clarify the processes, the following diagrams illustrate the reaction mechanism and the experimental workflows.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) Ethylvanillin 3-Ethoxy-4-hydroxybenzaldehyde Phenoxide Phenoxide Anion Ethylvanillin->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Ethylvanillin Butyl_Bromide 1-Bromobutane Product This compound Butyl_Bromide->Product Phenoxide_ref->Product SN2 Attack

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental_Workflows cluster_standard Standard Williamson Ether Synthesis Workflow cluster_ptc PTC Williamson Ether Synthesis Workflow S_Start Dissolve Ethylvanillin in Acetone S_Base Add K₂CO₃ (Phenoxide Formation) S_Start->S_Base S_Alkyl Add 1-Bromobutane S_Base->S_Alkyl S_Reflux Reflux (12-18h) S_Alkyl->S_Reflux S_Filter Filter K₂CO₃ S_Reflux->S_Filter S_Evap1 Evaporate Acetone S_Filter->S_Evap1 S_Extract Dissolve in Ether, Wash (HCl, H₂O, Brine) S_Evap1->S_Extract S_Dry Dry (MgSO₄) & Evaporate S_Extract->S_Dry S_Purify Purification (Recrystallization/Chromatography) S_Dry->S_Purify S_Product Final Product S_Purify->S_Product P_Start Prepare Aqueous NaOH P_Add Add Ethylvanillin, Toluene, TBAB P_Start->P_Add P_Alkyl Add 1-Bromobutane P_Add->P_Alkyl P_React React (25-60°C, 3-6h) P_Alkyl->P_React P_Separate Separate Organic Layer P_React->P_Separate P_Wash Wash (H₂O, Brine) P_Separate->P_Wash P_Dry Dry (Na₂SO₄) & Evaporate P_Wash->P_Dry P_Product Final Product (High Purity) P_Dry->P_Product

Caption: Comparison of Experimental Workflows.

Efficacy of 4-Butoxy-3-ethoxybenzaldehyde Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of 4-butoxy-3-ethoxybenzaldehyde derivatives and related analogues, with a focus on their potential as phosphodiesterase (PDE) inhibitors. Due to a lack of publicly available data directly comparing a series of this compound derivatives, this guide draws upon research on structurally similar 4-alkoxy-3-alkoxybenzaldehyde compounds to provide a representative analysis of their structure-activity relationships and therapeutic potential.

While direct experimental data on a series of this compound derivatives is limited in the reviewed literature, the broader class of 3,4-dialkoxybenzaldehyde derivatives has been investigated for various biological activities, most notably for the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate intracellular signaling pathways, making them attractive targets for a range of therapeutic areas, including inflammatory diseases, cardiovascular disorders, and neurological conditions.

Comparative Efficacy of Structurally Related Benzaldehyde Derivatives

Research into benzaldehyde derivatives has revealed that the nature and size of the alkoxy groups at the 3 and 4 positions of the benzene ring play a crucial role in their inhibitory potency against various enzymes. The following table summarizes the efficacy of representative 3,4-dialkoxybenzaldehyde derivatives and related compounds as enzyme inhibitors, based on available literature.

Compound IDR1 Group (Position 3)R2 Group (Position 4)Target EnzymeIC50 Value (µM)Reference
Hypothetical Series
Compound AEthoxyButoxyPDE4Data Not Available-
Structurally Related Analogs
RolipramCyclopentyloxyMethoxyPDE4~1[1]
PiclamilastCyclopentyloxyMethoxyPDE4Potent Inhibitor[2]
Benzyloxybenzaldehyde Derivative (ABMM-15)-4-((4-Chlorobenzyl)oxy)ALDH1A30.23[3]
Benzyloxybenzaldehyde Derivative (ABMM-16)-4-(((3,5-difluorophenyl)methoxy)methyl)ALDH1A31.29[3]
Benzimidazole-based Derivative (Compound 3)-3,4-dichloroAcetylcholinesterase0.050[4]

Note: The table includes data for structurally related compounds to infer potential activity trends for this compound derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Experimental Protocols

The determination of the inhibitory efficacy of these compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments relevant to the evaluation of benzaldehyde derivatives as enzyme inhibitors.

Phosphodiesterase (PDE) Inhibition Assay

This assay is fundamental to determining the potency of compounds against specific PDE isoforms.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a specific phosphodiesterase isoform (e.g., PDE4).

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, the test compound at various concentrations, and the PDE4 enzyme.

  • Initiation: Start the reaction by adding a mixture of cAMP and [³H]-cAMP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by boiling the plate.

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting AMP and [³H]-AMP to adenosine and [³H]-adenosine.

  • Separation: Add an anion-exchange resin slurry to the wells. The resin binds to the unreacted charged cAMP, while the uncharged adenosine remains in the supernatant.

  • Quantification: Centrifuge the plate, and transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

  • Measurement: Measure the radioactivity using a liquid scintillation counter. The amount of [³H]-adenosine is proportional to the PDE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) reaction Enzymatic Reaction (Incubation) reagents->reaction compounds Prepare Test Compounds (Serial Dilutions) compounds->reaction termination Reaction Termination reaction->termination conversion Nucleotidase Treatment termination->conversion separation Separation of Products conversion->separation quantification Quantification separation->quantification calculation Calculate % Inhibition quantification->calculation ic50 Determine IC50 calculation->ic50

Experimental workflow for a phosphodiesterase inhibition assay.

Signaling Pathways and Structure-Activity Relationships

The therapeutic effects of PDE4 inhibitors are primarily mediated through the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.

pde4_signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Hydrolyzed by CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Inflammation Inflammatory Response AMP AMP PDE4->AMP Gene->Inflammation Modulates Inhibitor 4-Alkoxy-3-alkoxybenzaldehyde Derivative Inhibitor->PDE4 Inhibits

Simplified signaling pathway of PDE4 and the action of inhibitors.

Structure-Activity Relationship (SAR) Insights:

Based on the analysis of related benzaldehyde derivatives, several structural features are important for their inhibitory activity:

  • Alkoxy Groups at Positions 3 and 4: The nature of the alkoxy groups at the C3 and C4 positions of the benzaldehyde ring is a key determinant of potency and selectivity. Generally, a combination of a smaller alkoxy group (e.g., methoxy or ethoxy) at one position and a bulkier, more lipophilic group (e.g., butoxy or cyclopentyloxy) at the other is favorable for potent PDE4 inhibition. This is exemplified by the potent PDE4 inhibitors rolipram and piclamilast, which feature a cyclopentyloxy and a methoxy group.[1][2]

  • Substitutions on the Aldehyde Group: Modifications of the aldehyde functional group can lead to derivatives with different biological activities. For instance, conversion to Schiff bases or other heterocyclic structures can result in compounds with potent acetylcholinesterase inhibitory activity.[4]

  • Overall Lipophilicity: The overall lipophilicity of the molecule, influenced by the length and branching of the alkoxy chains, affects its pharmacokinetic properties and cellular permeability, which in turn can impact its in vivo efficacy.

References

Safety Operating Guide

Navigating the Disposal of 4-Butoxy-3-ethoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Butoxy-3-ethoxybenzaldehyde are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 93567-90-9) is not publicly available, guidance from the safety data of structurally similar compounds provides a robust framework for its responsible management. This document outlines the essential safety information and logistical procedures for the disposal of this compound, ensuring that laboratory practices align with the highest safety standards.

Key Safety and Physical Data

Property4-EthoxybenzaldehydeThis compound
Molecular Formula C9H10O2C13H18O3
Molecular Weight 150.17 g/mol 222.29 g/mol
Boiling Point 255 °CData not available
Melting Point 13-14 °CData not available
Density 1.08 g/mL at 25 °CData not available
Flash Point 113 °C (closed cup)Data not available
Acute Toxicity (Oral) LD50 = 2100 mg/kg (Rat)[1]Data not available
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful to aquatic lifePresumed Irritant

Experimental Protocols for Disposal

The proper disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on best practices for similar chemical compounds.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a sealed container for disposal.

    • For larger spills, evacuate the area and follow emergency procedures.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • Disposal of the rinsed container should follow institutional guidelines.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][3]

    • Provide the disposal company with all available safety information.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.

A Chemical Waste Generated (this compound) B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Determine Hazard Classification (e.g., Irritant, Flammable) B->C D Segregate Waste Stream C->D E Package in Approved, Labeled Waste Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Complete Waste Manifest and Documentation G->H I Final Disposal at Permitted Facility H->I

Caption: Decision-making workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Butoxy-3-ethoxybenzaldehyde (CAS No. 93567-90-9) was not directly accessible. The following guidance is based on information from SDSs of structurally similar alkoxy-substituted benzaldehydes and should be treated as a comprehensive but provisional guide. Always consult the specific SDS provided by the supplier before handling this chemical.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be an irritant.[1] Based on data for analogous compounds, it may cause skin, eye, and respiratory irritation.[2][3][4][5][6][7][8][9] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.To prevent eye contact which may cause serious irritation.[2][3][4][5][6][7][8][9]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation.[2][3][4][5][6][7][8][9]
Body Laboratory coat. For larger quantities or risk of splashing, chemical-resistant coveralls are advised.To protect skin and personal clothing from contamination.[2]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.To avoid inhalation, which may lead to respiratory tract irritation.[3][4][5][6][7][8][9]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[3][10][11]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Handling Procedures:

  • Avoid all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][10]

  • Wash hands thoroughly with soap and water after handling.[2][3][4][10]

  • Keep the container tightly closed when not in use.[2][3][4]

  • Avoid sources of ignition as the compound may be combustible.[10]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Keep containers tightly sealed to prevent exposure to air.[3][6]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[2][3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6][11]

Spill and Disposal Plan

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE as outlined in Table 1.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[10]

    • Collect the absorbed material into a suitable, labeled container for disposal.[10]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Major Spills:

    • Evacuate the area immediately and prevent entry.

    • Alert the appropriate emergency response team.

    • If safe to do so, contain the spill to prevent it from entering drains or waterways.[10]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][4]

  • Waste material should be placed in a designated, labeled container and handled by a licensed professional waste disposal service.[4] Do not mix with other waste.[4]

Workflow Diagrams

The following diagrams illustrate the standard operating procedures for handling and disposal of this compound.

cluster_handling Safe Handling Workflow prep Preparation: - Don appropriate PPE - Verify fume hood function handle Chemical Handling: - Work within fume hood - Dispense required amount prep->handle use Experimental Use: - Perform experiment - Keep container closed handle->use cleanup Post-Experiment: - Clean work area - Decontaminate equipment use->cleanup

Caption: Workflow for the safe handling of this compound.

cluster_disposal Disposal Workflow collect Collect Waste: - Unused chemical - Contaminated materials container Containerize: - Use designated, sealed container - Label with contents collect->container store Temporary Storage: - Store in designated waste area container->store dispose Final Disposal: - Arrange pickup by licensed  waste disposal service store->dispose

Caption: Step-by-step process for the proper disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.